(3-Bromopropyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQWZJMTBCUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060924 | |
| Record name | (3-Bromopropyl)benzene | |
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Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Bromo-3-phenylpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.06 [mmHg] | |
| Record name | 1-Bromo-3-phenylpropane | |
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CAS No. |
637-59-2 | |
| Record name | 1-Bromo-3-phenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-59-2 | |
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| Record name | (3-Bromopropyl)benzene | |
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| Record name | (3-Bromopropyl)benzene | |
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| Record name | Benzene, (3-bromopropyl)- | |
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| Record name | (3-Bromopropyl)benzene | |
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| Record name | (3-bromopropyl)benzene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.268 | |
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| Record name | (3-BROMOPROPYL)BENZENE | |
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Foundational & Exploratory
(3-Bromopropyl)benzene chemical properties and structure
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of (3-bromopropyl)benzene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this versatile chemical intermediate.
Chemical Properties and Structure
This compound, also known as 3-phenylpropyl bromide, is an organic compound that serves as a key intermediate in various chemical syntheses. Its chemical structure consists of a benzene (B151609) ring attached to a three-carbon propyl chain with a bromine atom at the terminal position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-Bromo-3-phenylpropane[1][2] |
| CAS Number | 637-59-2[1][2][3][4] |
| Molecular Formula | C₉H₁₁Br[1][2][3][4] |
| Molecular Weight | 199.09 g/mol [3][4] |
| SMILES | C1=CC=C(C=C1)CCCBr[5] |
| InChI | InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2[2][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless to light yellow liquid[4] |
| Boiling Point | 237-238 °C[4] |
| Melting Point | -34 °C to -39 °C[6] |
| Density | 1.31 g/mL at 25 °C[4] |
| Solubility | Insoluble in water; soluble in chloroform (B151607) and ethyl acetate.[6] |
| Refractive Index | 1.546[7] |
| Flash Point | 102 °C[8] |
Synthesis and Reactivity
This compound is a valuable reagent due to the reactivity of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions.
Synthesis
A common method for the synthesis of this compound involves the anti-Markovnikov hydrobromination of allylbenzene. This reaction is typically carried out in the presence of peroxides, which initiate a free-radical chain reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Vanoxerine - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Vanoxerine hydrochloride, I-893, GBR-12909-药物合成数据库 [drugfuture.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. cerritos.edu [cerritos.edu]
An In-depth Technical Guide to (3-Bromopropyl)benzene (CAS: 637-59-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Bromopropyl)benzene, a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. The document details its physicochemical properties, synthesis and reaction protocols, key applications, and safety information, presented in a format tailored for scientific and research professionals.
Physicochemical and Spectroscopic Data
This compound, also known as 3-Phenylpropyl bromide, is a halogenated monoaromatic compound.[1] Its utility as a synthetic building block stems from the reactivity of the terminal bromine atom attached to a flexible three-carbon chain, which is bonded to a benzene (B151609) ring.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 637-59-2 | [1][2][3] |
| Molecular Formula | C₉H₁₁Br | [1][2][3] |
| Molecular Weight | 199.09 g/mol | [1][2][3] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][4] |
| Boiling Point | 237-238 °C | [2] |
| Density | 1.31 g/mL at 25°C | [2] |
| Vapor Pressure | 0.06 mmHg | [1] |
| Water Solubility | Insoluble | [5][6] |
| Solubility | Soluble in organic solvents | [5][6] |
| Octanol/Water Partition Coefficient (LogP) | 3.0141 | [3] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Data Points | Source(s) |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 91; 2nd Highest: 92; 3rd Highest: 198 | [1][7] |
| ¹H NMR & ¹³C NMR | Spectra available from various sources | [1][7] |
| Infrared (IR) Spectroscopy | Spectra available from various sources | [8][9] |
Synthesis and Experimental Protocols
This compound is most commonly synthesized via the bromination of an alkene precursor. Industrial production may utilize catalysts to improve reaction efficiency.[2]
Synthesis from 3-Phenylpropene
The compound can be synthesized through the addition of hydrogen bromide (HBr) across the double bond of 3-phenylpropene.[2] This reaction proceeds under controlled conditions to ensure selective formation of the desired product.
Experimental Protocol: Synthesis via Hydrobromination
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-phenylpropene in a suitable inert solvent (e.g., dichloromethane).
-
Addition of HBr : Cool the solution in an ice bath. Slowly add a solution of hydrogen bromide in acetic acid or bubble HBr gas through the solution. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup : Quench the reaction by slowly adding it to a cold aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification : Wash the organic layer successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification : Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[2]
Industrial Purification Workflow
For industrial-scale production, a rigorous purification process is employed to ensure high purity of the final product.[2]
Chemical Reactivity and Applications
The presence of the bromine atom, an excellent leaving group, makes this compound a valuable electrophilic reagent for introducing the 3-phenylpropyl moiety into various molecules, primarily through nucleophilic substitution reactions.[2][10]
Nucleophilic Substitution Reactions
This compound is an ideal substrate for Sₙ2 reactions, where it acts as an electrophile to alkylate nucleophiles such as amines, thiols, and alkoxides.[10]
Experimental Protocol: N-Alkylation of 1-Boc-piperazine (A key step in the synthesis of Vanoxerine)[11]
-
Reaction Setup : Dissolve 1-Boc-piperazine and this compound in an appropriate polar aprotic solvent, such as acetonitrile (B52724) or DMF, in a round-bottom flask.
-
Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to act as a proton scavenger.
-
Reaction Conditions : Heat the mixture with stirring (e.g., at 60-80°C) and monitor the reaction by TLC.
-
Workup : After completion, cool the reaction mixture, filter off the solids, and remove the solvent under reduced pressure.
-
Extraction : Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification : Dry the organic layer, concentrate it, and purify the resulting product using column chromatography on silica (B1680970) gel.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound undergoes an E2 elimination reaction to yield allylbenzene (B44316).[12]
Experimental Protocol: Dehydrobromination to Allylbenzene
-
Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a dry aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Base Addition : Add a solution of a strong base, such as potassium tert-butoxide, to the flask at room temperature.
-
Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating. Monitor its progress by GC or TLC.
-
Workup : Quench the reaction by carefully adding water. Extract the product with an organic solvent such as diethyl ether.
-
Purification : Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent. The resulting allylbenzene can be further purified by distillation.
Applications in Drug Discovery and Materials Science
This compound is a crucial building block for a range of high-value molecules:
-
Pharmaceuticals : It is used in the synthesis of potential therapeutic agents.[2]
-
Vanoxerine : A key intermediate is formed by reacting this compound with 1-Boc-piperazine.[11] Vanoxerine is a dopamine (B1211576) reuptake inhibitor investigated for treating cocaine dependence.[11]
-
MAO-B Inhibitors : Serves as a precursor for quinolinone derivatives that act as selective inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.[2]
-
PTP Inhibitors : Derivatives have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), which are linked to diseases like cancer and diabetes.[2]
-
Antimicrobial Agents : Used to synthesize MraY inhibitors and other novel antibacterial candidates.[2]
-
-
Materials Science : The compound is used to functionalize materials, leading to the development of tailored polymers and specialty chemicals with controlled properties.[2]
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [1][13] |
| H315 | Causes skin irritation | [1][13] |
| H319 | Causes serious eye irritation | [1][13] |
| H335 | May cause respiratory irritation | [1][13] |
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
-
Avoid contact with skin and eyes.[14] In case of contact, rinse immediately and thoroughly with water.[13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
References
- 1. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Phenylpropyl Bromide | 637-59-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 1-Bromo-3-phenylpropane(637-59-2) 13C NMR spectrum [chemicalbook.com]
- 8. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 9. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 10. This compound | High-Purity | For Research [benchchem.com]
- 11. Vanoxerine - Wikipedia [en.wikipedia.org]
- 12. Answered: Can you show the the mechanism of the 3-bromopropyl benzene reacting with the potassium tertiary butoxide to give allyl benzene. | bartleby [bartleby.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of (3-Bromopropyl)benzene from 3-Phenylpropene: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of (3-Bromopropyl)benzene from 3-phenylpropene (allylbenzene). The core of this transformation lies in the anti-Markovnikov addition of hydrogen bromide (HBr) across the alkene double bond, a reaction facilitated by a free-radical mechanism. This document details the underlying chemical principles, provides a generalized experimental protocol, and summarizes key reaction parameters. The content is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a practical reference for laboratory application.
Introduction
This compound, also identified by its CAS number 637-59-2, is a valuable chemical intermediate in organic synthesis.[1][2] Its structure, featuring a reactive terminal bromine atom, makes it an excellent electrophile for introducing the 3-phenylpropyl moiety into various molecules through nucleophilic substitution reactions.[1][3] This functionality is crucial in the synthesis of pharmaceuticals, agrochemicals, and functionalized materials.[1]
The synthesis of this compound from the readily available starting material 3-phenylpropene presents a classic example of regiochemical control in electrophilic additions. While the standard ionic addition of HBr to 3-phenylpropene would follow Markovnikov's rule to yield the branched isomer, the desired linear product is obtained via an anti-Markovnikov, free-radical pathway.[4][5][6][7] This guide focuses exclusively on the latter, peroxide-initiated method.
Reaction Principle: Anti-Markovnikov Hydrobromination
The addition of HBr to an unsymmetrical alkene in the presence of a radical initiator, such as an organic peroxide (ROOR) or azobisisobutyronitrile (AIBN), proceeds via a free-radical chain mechanism.[8][9][10] This pathway results in the bromine atom adding to the less substituted carbon of the double bond, a regioselectivity known as the anti-Markovnikov rule or the Kharasch effect.[5][8]
The mechanism can be divided into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide initiator (triggered by heat or UV light), forming two alkoxy radicals (RO•). This highly reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[7][11]
-
Propagation: The bromine radical adds to the terminal carbon of the 3-phenylpropene double bond. This addition occurs at this position to generate the more stable secondary benzylic radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical, which continues the chain reaction.[11][12]
-
Termination: The chain reaction concludes when any two radical species in the mixture combine.[12][13]
Figure 1: Free-Radical Mechanism for Anti-Markovnikov Hydrobromination.
Data Presentation
The following table summarizes the typical reagents and conditions for the synthesis. Note that specific parameters may be adjusted based on laboratory scale and available equipment.
| Parameter | Value / Description | Rationale / Notes |
| Reactants | ||
| 3-Phenylpropene | 1.0 equivalent | The primary substrate for the reaction. |
| Hydrogen Bromide (HBr) | 1.1 - 1.5 equivalents | Can be used as a gas or a solution in acetic acid. A slight excess ensures complete consumption of the alkene.[14] |
| Radical Initiator | 0.01 - 0.1 equivalents (e.g., Benzoyl Peroxide, AIBN) | Catalytic amount required to initiate the free-radical chain reaction.[9][15] Essential for anti-Markovnikov selectivity. |
| Solvent | Inert solvent (e.g., Hexane, Toluene) or neat | An inert solvent can help control reaction temperature and concentration. Some procedures run the reaction without an additional solvent.[9][15] |
| Conditions | ||
| Temperature | 0 °C to reflux | Low temperatures can help minimize side reactions.[14] The specific temperature depends on the initiator's decomposition rate. |
| Reaction Time | 2 - 6 hours | Progress should be monitored by an appropriate analytical technique (TLC or GC).[14][15] |
| Outcome | ||
| Expected Yield | 70 - 98% | Yields are typically high for this reaction, though they depend on the purity of reagents and careful execution of the protocol.[9] |
| Major Product | This compound | The linear, anti-Markovnikov addition product. |
| Potential Byproducts | (2-Bromo-1-phenylpropane), dibrominated products, polymerisation products | Markovnikov addition product is a minor byproduct in a well-controlled radical reaction.[16] |
Experimental Protocol
The following is a generalized experimental protocol for the free-radical hydrobromination of 3-phenylpropene.
Materials:
-
3-phenylpropene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Radical initiator (e.g., benzoyl peroxide)
-
Inert solvent (e.g., hexane, optional)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel/gas inlet tube, magnetic stirrer.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-phenylpropene in a suitable inert solvent (if used). Add the radical initiator to the solution.[15]
-
Initiation: If using a heat-activated initiator like AIBN, gently heat the solution to the required temperature. If using a light-activated initiator, position a UV lamp appropriately.
-
Addition of HBr: Slowly add hydrogen bromide to the reaction mixture. This can be done by bubbling HBr gas through the solution or by the dropwise addition of HBr in acetic acid via a dropping funnel.[14][15] Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[14][15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by washing it with a saturated aqueous sodium bicarbonate solution to neutralize any remaining HBr. Separate the organic layer.[14]
-
Purification (Aqueous Wash): Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over an anhydrous drying agent like MgSO₄.[1][15]
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Final): The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.[1][14][15]
Figure 2: General Experimental Workflow for the Synthesis.
Safety Precautions
-
Hydrogen Bromide: HBr is a toxic and highly corrosive gas/solution. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Peroxides: Organic peroxides can be explosive when heated or subjected to shock. Handle with care and store appropriately.
-
Solvents: Organic solvents are flammable. Ensure no ignition sources are nearby.
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate gloves are mandatory at all times.
Conclusion
The synthesis of this compound from 3-phenylpropene is a robust and high-yielding reaction when performed under conditions that favor a free-radical mechanism. The key to achieving the desired anti-Markovnikov regioselectivity is the use of a radical initiator, such as an organic peroxide. The procedure involves the controlled addition of HBr followed by a standard aqueous work-up and purification. This method provides reliable access to a versatile chemical building block essential for further synthetic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 3. This compound | High-Purity | For Research [benchchem.com]
- 4. 3-Phenylpropene on reaction with HBr gives (as a major product)- \mathrm .. [askfilo.com]
- 5. When 3-phenylprop-1-ene is treated with HBr in presence of peroxide then .. [askfilo.com]
- 6. 3phenyl propene on reaction with HBr gives major product class 12 chemistry CBSE [vedantu.com]
- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 8. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
(3-Bromopropyl)benzene molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This guide provides core physicochemical properties of (3-Bromopropyl)benzene, a versatile chemical intermediate used in the synthesis of various chemicals and pharmaceuticals.[1]
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₁Br | [2][3][4][5][6] |
| Molecular Weight | 199.09 g/mol | [4][5][6] |
| CAS Number | 637-59-2 | [2][3] |
| IUPAC Name | 1-Bromo-3-phenylpropane | [2][3] |
| Synonyms | 3-Phenylpropyl bromide | [2][4][5][6] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound, its elemental composition (molecular formula), and its resulting molecular weight.
Figure 1: Relationship between chemical identity, formula, and molecular weight.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 3. This compound | CAS 637-59-2 [matrix-fine-chemicals.com]
- 4. Benzene, (3-bromopropyl)- (CAS 637-59-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Physical Properties of 3-Phenylpropyl Bromide
This technical guide provides a comprehensive overview of the core physical properties of 3-phenylpropyl bromide, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the experimental workflow for determining these properties.
Chemical Identity
-
Chemical Name: 3-Phenylpropyl bromide
-
Synonyms: 1-Bromo-3-phenylpropane, (3-Bromopropyl)benzene[1][2]
-
Molecular Formula: C₉H₁₁Br[1]
-
Chemical Structure:
Summary of Physical Properties
The physical characteristics of 3-phenylpropyl bromide are essential for its handling, application in synthesis, and for purification processes. The following table summarizes its key physical properties.
| Property | Value | Conditions | Reference(s) |
| Molecular Weight | 199.09 g/mol | [1][3][4] | |
| Appearance | Colorless to light orange/yellow clear liquid | Ambient | [1] |
| Density | 1.31 g/mL | at 25 °C | [4] |
| 1.309 g/mL | [3] | ||
| 1.32 g/mL | at 20 °C | [5] | |
| Boiling Point | 237-238 °C | [4] | |
| 220 °C | [3] | ||
| 129 °C | at 29 mmHg | [5] | |
| Melting Point | -10 °C (estimate) | [6][7] | |
| Refractive Index | 1.546 | at 20 °C (n20/D) | [4] |
| 1.543 | [3] | ||
| 1.55 | [5] | ||
| Solubility | Insoluble in water.[6][7] Soluble in chloroform (B151607) and methanol.[8] | ||
| Flash Point | 101 °C (215 °F) - closed cup | [4] |
Experimental Protocols for Property Determination
The following sections detail the standard laboratory procedures for measuring the key physical properties of liquid compounds like 3-phenylpropyl bromide.
The density of a liquid is its mass per unit volume. A common and straightforward method for its determination involves the use of a graduated cylinder and an electronic balance.[9][10]
-
Apparatus:
-
Electronic balance
-
Graduated cylinder (e.g., 25 mL or 50 mL)
-
Thermometer
-
-
Procedure:
-
Ensure the graduated cylinder is clean and dry.
-
Place the empty graduated cylinder on the electronic balance and tare the mass to zero.[11]
-
Carefully pour a known volume of 3-phenylpropyl bromide into the graduated cylinder. Record the volume by reading the bottom of the meniscus at eye level to avoid parallax error.[10][11]
-
Place the graduated cylinder containing the liquid back on the electronic balance and record the mass.[11]
-
The density (ρ) is calculated using the formula: ρ = mass / volume
-
Measure the temperature of the liquid as density is temperature-dependent.
-
For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[11]
-
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] For small sample volumes, the micro-boiling point or capillary method is often employed.[13][14]
-
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., melting point apparatus)
-
Small test tube or fusion tube
-
Capillary tube, sealed at one end
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
-
-
Procedure:
-
Add a small amount (a few mL) of 3-phenylpropyl bromide to the small test tube.[14]
-
Place the capillary tube, with its open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Place this assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]
-
Gently heat the side arm of the Thiele tube.[13]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13] Record this temperature.
-
The refractive index is a dimensionless number that describes how light propagates through a substance.[15] It is a characteristic property of a substance and is commonly measured using a refractometer.
-
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)
-
-
Procedure:
-
Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C).
-
Clean the prism surfaces of the refractometer using lens paper and a solvent.
-
Using a dropper, place a few drops of 3-phenylpropyl bromide onto the lower prism.
-
Close the prisms firmly.
-
Look through the eyepiece and adjust the control knob until the light and dark fields are sharp and centered in the crosshairs.
-
If a color fringe is visible, adjust the chromaticity screw until the boundary is sharp and colorless.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 3-phenylpropyl bromide.
Caption: Workflow for Physical Property Determination.
References
- 1. 3-Phenylpropyl Bromide | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-phenylpropyl bromide [stenutz.eu]
- 4. 1-Bromo-3-phenylpropane 0.98 3-Phenylpropyl bromide [sigmaaldrich.com]
- 5. 3-Phenylpropyl Bromide | 637-59-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 1-Bromo-3-phenylpropane | 637-59-2 [amp.chemicalbook.com]
- 8. 1-Bromo-3-phenylpropane, 98% | Fisher Scientific [fishersci.ca]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Refractive index - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of (3-Bromopropyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Bromopropyl)benzene (CAS No. 637-59-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Mass spectrometry provides the molecular weight and fragmentation pattern, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy reveals the detailed carbon-hydrogen framework. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms, while the ¹³C NMR spectrum details the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.17 | m | 5H | Ar-H |
| 3.39 | t | 2H | -CH₂-Br |
| 2.76 | t | 2H | Ar -CH₂- |
| 2.21 - 2.11 | m (quintet) | 2H | -CH₂-CH₂ -CH₂- |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Ar -C (quaternary) |
| 128.5 | Ar -CH |
| 128.4 | Ar -CH |
| 126.1 | Ar -CH |
| 35.1 | Ar -CH₂- |
| 33.6 | -CH₂ -CH₂-Br |
| 32.8 | -CH₂-CH₂ -Br |
Solvent: CDCl₃. Reference: CDCl₃ at δ 77.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound [1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium-Weak | Aromatic C-H Stretch |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| 1605, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| 745, 695 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |
| 650 - 550 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here was obtained via Electron Ionization (EI).
Table 4: Mass Spectrometry Data for this compound [1][3][4]
| m/z | Relative Intensity (%) | Assignment |
| 198/200 | ~11.5 / ~11.3 | [M]⁺, [M+2]⁺ (Molecular ion peak, presence of Br) |
| 119 | ~2.1 | [M - Br]⁺ |
| 117 | 4.5 | [C₉H₉]⁺ |
| 92 | 16.9 | [C₇H₈]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 65 | 9.5 | [C₅H₅]⁺ |
Experimental Protocols
The following sections detail generalized methodologies for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube.[5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]
-
Data Acquisition : Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-5 seconds.[5][6] For ¹³C NMR, a greater number of scans is necessary due to the lower natural abundance of the ¹³C isotope, and proton decoupling is employed to simplify the spectrum.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, the neat liquid sample is prepared by placing a single drop of the compound between two polished salt plates (e.g., NaCl or KBr) to create a thin capillary film.[7][8]
-
Data Acquisition : The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.[8][9] A background spectrum of the empty salt plates is typically recorded first and subtracted from the sample spectrum. The spectrum is then recorded, usually in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization Method : Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound.[10][11] The sample is introduced into the ion source under high vacuum, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12]
-
Analysis : The impact of the electrons causes the molecule to ionize and fragment.[10][13] The resulting positively charged molecular ion and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[11][12] The detector records the abundance of each ion, generating the mass spectrum.[11]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Logical workflow for structural analysis.
References
- 1. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 3. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 4. 1-Bromo-3-phenylpropane(637-59-2) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Bromine Atom in (3-Bromopropyl)benzene: A Hub of Reactivity for Synthetic Chemistry
(3-Bromopropyl)benzene is a versatile bifunctional molecule, serving as a cornerstone in organic synthesis due to the distinct reactivity of its terminal bromine atom. This guide provides an in-depth technical overview of the key transformations involving the C-Br bond, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The strategic placement of a reactive alkyl halide at the terminus of a propyl chain, attached to a stable phenyl ring, allows for a diverse array of chemical modifications, including nucleophilic substitutions, eliminations, organometallic formations, and cross-coupling reactions. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and illustrates the underlying mechanistic pathways.
Nucleophilic Substitution Reactions
The primary reactivity of the bromine atom in this compound is defined by its susceptibility to nucleophilic attack. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. The SN2 pathway is favored due to the minimal steric hindrance at the electrophilic carbon atom bearing the bromine.[1]
Key Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Azide (B81097) | Sodium Azide | DMSO | Room Temp | Overnight | (3-Azidopropyl)benzene (B1274952) | 73 | [1] |
| Cyanide | Sodium Cyanide | DMSO | 90 | 2 | 4-Phenylbutanenitrile | High | [2] |
| Methoxide | Sodium Methoxide | Methanol | Reflux | N/A | (3-Methoxypropyl)benzene | Major Product | [3] |
Experimental Protocol: Synthesis of (3-Azidopropyl)benzene
This protocol is adapted from a general procedure for the synthesis of azides from alkyl halides.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (Note: exothermic reaction).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (3-azidopropyl)benzene as a clear oil.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form allylbenzene (B44316). Potassium tert-butoxide is a common reagent for this transformation, as its bulkiness disfavors the competing SN2 reaction.[4][5] The E2 mechanism involves the concerted removal of a proton from the β-carbon and the departure of the bromide leaving group.[3]
Key Quantitative Data for Elimination Reactions
| Base | Reagent | Solvent | Temperature (°C) | Product | Product Distribution | Reference |
| tert-Butoxide | Potassium tert-butoxide | tert-Butanol (B103910) | N/A | Allylbenzene | Major Product | [3][4] |
Experimental Protocol: Synthesis of Allylbenzene
This is a generalized protocol for an E2 elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in tert-butanol in a round-bottom flask.
-
Add potassium tert-butoxide (1.1 eq.) to the solution.
-
Reflux the reaction mixture for the appropriate time, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation to obtain allylbenzene.
Grignard Reagent Formation and Subsequent Reactions
This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (3-phenylpropyl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base, making it a valuable intermediate for the formation of new carbon-carbon bonds.[6]
Experimental Protocol: Formation of (3-Phenylpropyl)magnesium Bromide and Reaction with Benzaldehyde (B42025)
This protocol is adapted from general procedures for Grignard reagent formation and reaction.[6][7]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether.
-
Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 1,4-diphenyl-1-butanol by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a variety of coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8][9] This reaction is highly versatile for the formation of C(sp²)-C(sp³) bonds.
This protocol is a general procedure for Suzuki coupling reactions.[10][11]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane/water solvent mixture
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), triphenylphosphine (0.06 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product, 1-(4-methoxyphenyl)-3-phenylpropane, by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for the synthesis of substituted alkynes.[12]
This protocol is based on a general procedure for Sonogashira coupling.[13]
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.) and copper(I) iodide (0.04 eq.).
-
Add a solution of this compound (1.0 eq.) and trimethylsilylacetylene (1.2 eq.) in the anhydrous solvent.
-
Add triethylamine (2.0 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by column chromatography.
Spectroscopic Data of Key Products
Accurate characterization of the reaction products is crucial. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for representative products derived from this compound.
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Allylbenzene | 7.35-7.18 (m, 5H, Ar-H), 5.90 (m, 1H, -CH=), 5.05 (m, 2H, =CH₂), 3.38 (d, 2H, -CH₂-) | 141, 138, 130, 127, 116, 42 | [14][15] |
| 4-Phenylbutanenitrile | 7.38-7.20 (m, 5H, Ar-H), 2.78 (t, 2H, Ar-CH₂-), 2.45 (t, 2H, -CH₂-CN), 1.95 (m, 2H, -CH₂-) | N/A | [16] |
| 1,4-Diphenylbutane | 7.30-7.15 (m, 10H, Ar-H), 2.62 (t, 4H, Ar-CH₂-), 1.65 (m, 4H, -CH₂-CH₂-) | 142.6, 128.4, 128.2, 125.7, 35.8, 31.2 | [17] |
Reaction Pathways and Workflows
Diagrams of Key Transformations
Caption: Key reaction pathways of this compound.
Caption: General experimental workflow for reactions of this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Br (CH3)3 CO K Major Product | Filo [askfilo.com]
- 4. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. (Solved) - 1. Study the NMR spectrum of allylbenzene (C9H10) (Figure 43).... (1 Answer) | Transtutors [transtutors.com]
- 15. Allylbenzene | C9H10 | CID 9309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-PHENYLPROPIONITRILE(629-08-3) 1H NMR spectrum [chemicalbook.com]
- 17. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(3-Bromopropyl)benzene is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of molecules with applications in medicinal chemistry and materials science. Its structure, featuring a primary alkyl bromide separated from a phenyl group by a three-carbon chain, allows for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of these reactions, including detailed experimental protocols, quantitative data, and the mechanistic pathways involved.
Core Concepts: Reaction Mechanisms
The nucleophilic substitution reactions of this compound predominantly proceed via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is attributed to the primary nature of the alkyl halide, which minimizes steric hindrance for the incoming nucleophile. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group.
While the SN1 (Substitution Nucleophilic Unimolecular) pathway, which involves a carbocation intermediate, is generally not favored for primary alkyl halides, it can become a competing pathway under specific conditions, such as in the presence of a very poor nucleophile and a polar protic solvent that can stabilize a potential carbocation. However, for the majority of synthetic applications involving this compound, the SN2 mechanism is the operative route.
Key Nucleophilic Substitution Reactions
A wide array of nucleophiles can be employed to displace the bromide from this compound, leading to the formation of diverse functional groups. This section details the most common and synthetically useful transformations.
Ether Formation (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and highly effective method for preparing ethers from this compound. This SN2 reaction involves the displacement of the bromide by an alkoxide or phenoxide ion.
Reaction Scheme:
R-O⁻Na⁺ + Br-(CH₂)₃-Ph → R-O-(CH₂)₃-Ph + NaBr
Table 1: Synthesis of Ethers from this compound
| Nucleophile (Alkoxide/Phenoxide) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Methoxide (B1231860) | 3-Methoxypropylbenzene | Methanol (B129727) | Reflux | 0.67 | - | [1] |
| Sodium Ethoxide | 3-Ethoxypropylbenzene | Ethanol (B145695) | Reflux | 1-8 | 50-95 | [2] |
| Sodium Phenoxide | 3-Phenoxypropylbenzene | DMF | 50-100 | 1-8 | 50-95 | [2] |
Amine Synthesis
The reaction of this compound with amines or amine equivalents is a fundamental route to various nitrogen-containing compounds, which are prevalent in pharmaceuticals.
Primary and secondary amines can directly displace the bromide to form secondary and tertiary amines, respectively. A common side reaction is over-alkylation, which can be mitigated by using a large excess of the amine.
Reaction Scheme:
R₂NH + Br-(CH₂)₃-Ph → R₂N⁺H-(CH₂)₃-Ph Br⁻ → R₂N-(CH₂)₃-Ph
Table 2: Synthesis of Amines from this compound
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | N-(3-Phenylpropyl)aniline | Toluene | 110 | 12 | - | [3] |
| Piperidine | 1-(3-Phenylpropyl)piperidine | - | - | - | - | |
| 1-Boc-piperazine | 1-Boc-4-(3-phenylpropyl)piperazine | - | - | - | - | [4] |
To avoid over-alkylation and cleanly synthesize primary amines, the Gabriel synthesis is often employed. This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate.
Reaction Scheme:
-
Potassium Phthalimide + Br-(CH₂)₃-Ph → N-(3-Phenylpropyl)phthalimide
-
N-(3-Phenylpropyl)phthalimide + H₂NNH₂ → 3-Phenylpropylamine + Phthalhydrazide
Table 3: Gabriel Synthesis of 3-Phenylpropylamine
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1. Alkylation | Potassium Phthalimide | Dimethylacetamide | 120 | 4 | 77 | [5] |
| 2. Hydrazinolysis | Hydrazine | Ethanol | Reflux | - | - |
Azide (B81097) and Nitrile Synthesis
Azides and nitriles are valuable synthetic intermediates that can be further transformed into amines, amides, carboxylic acids, and various heterocyclic compounds.
Reaction Schemes:
-
Azide: NaN₃ + Br-(CH₂)₃-Ph → N₃-(CH₂)₃-Ph + NaBr
-
Nitrile: KCN + Br-(CH₂)₃-Ph → NC-(CH₂)₃-Ph + KBr
Table 4: Synthesis of Azides and Nitriles from this compound
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Azide | 3-Phenylpropyl azide | DMSO | Ambient | Overnight | 73 | [6] |
| Potassium Cyanide | 4-Phenylbutanenitrile | Ethanol | Reflux | - | - |
Experimental Protocols
This section provides detailed methodologies for key nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of 3-Methoxypropylbenzene
Materials:
-
This compound (2 mL)
-
2M Sodium methoxide in methanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stir bar
-
Reflux apparatus
-
Separatory funnel
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a 25 mL round-bottom flask, add 2 mL of this compound and a magnetic stir bar.
-
Add 10 mL of 2M sodium methoxide in methanol to the flask.
-
Assemble a reflux apparatus and heat the reaction mixture to reflux for 40 minutes.
-
After 40 minutes, remove the heat source and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 10 mL of water.
-
Separate the layers and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.[1]
Protocol 2: Synthesis of N-(3-Phenylpropyl)phthalimide (Gabriel Synthesis - Step 1)
Materials:
-
Potassium phthalimide (90 g)
-
This compound (equivalent moles to 1,3-dibromopropane (B121459) used in the reference, adjusted for molecular weight)
-
Dimethylacetamide (300 mL)
-
Water (1 L)
-
Ethanol for recrystallization
Procedure:
-
In a suitable reaction vessel, mix 90 g of potassium phthalimide with 300 mL of dimethylacetamide and stir.
-
Add the this compound to the mixture.
-
Heat the reaction mixture to 120 °C and maintain for 4 hours.
-
After the reaction is complete, pour the solution into 1 L of water.
-
Collect the resulting crystals by suction filtration.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-phenylpropyl)phthalimide.[5]
Protocol 3: Synthesis of 3-Phenylpropyl Azide
Materials:
-
This compound (2.0 mL, 16.84 mmol)
-
Sodium azide (1.64 g, 25.26 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (40 mL)
-
Water (75 mL)
-
Diethyl ether (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (2.0 mL) in DMSO (40 mL) in a reaction flask.
-
Add sodium azide (1.64 g) as a solid and stir the reaction mixture overnight at ambient temperature.
-
Slowly add water (75 mL) to the reaction mixture (Note: this may be exothermic).
-
Extract the product into diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a clear oil. A yield of approximately 73% can be expected.[6]
Application in Drug Development: Dopamine (B1211576) Transporter (DAT) Inhibitors
Derivatives of this compound are crucial building blocks in the synthesis of pharmacologically active compounds, notably inhibitors of the dopamine transporter (DAT). One such prominent example is GBR 12909 (Vanoxerine) , a potent and selective dopamine reuptake inhibitor.[7][8]
Dopamine Transporter Signaling Pathway
The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. Inhibition of DAT leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.[3][7] This mechanism is a key target for the treatment of various neurological and psychiatric disorders, including depression and substance abuse.
Caption: Dopamine transporter (DAT) signaling pathway and inhibition by GBR 12909.
Experimental Workflow for Assessing DAT Inhibitors
The evaluation of novel DAT inhibitors synthesized from this compound derivatives typically follows a structured experimental workflow.
Caption: Experimental workflow for the development and evaluation of DAT inhibitors.
Conclusion
This compound is a cornerstone reagent for introducing the 3-phenylpropyl moiety into a wide range of molecules through nucleophilic substitution reactions. The predominance of the SN2 mechanism allows for predictable and efficient synthesis of ethers, amines, azides, nitriles, and other valuable compounds. The application of these derivatives in the development of potent and selective dopamine transporter inhibitors highlights the significance of this compound in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a valuable resource for researchers engaged in the synthesis and application of these important chemical entities.
References
- 1. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. Vanoxerine - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Elimination Reactions of (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromopropyl)benzene is a versatile reagent in organic synthesis, capable of undergoing a variety of transformations. This technical guide provides a comprehensive overview of the elimination reactions of this compound, with a focus on the competing intermolecular elimination and intramolecular cyclization pathways. Detailed experimental protocols, quantitative data on product distribution, and the biological relevance of the resulting products, allylbenzene (B44316) and phenylcyclopropane, are presented to inform synthetic strategy and applications in drug discovery and development.
Introduction
This compound serves as a key substrate for investigating the principles of elimination reactions, offering insights into the competition between E2 and SN2 pathways, as well as intramolecular versus intermolecular processes. The reaction outcomes are highly dependent on the nature of the base, solvent, and temperature, leading to the formation of either allylbenzene through dehydrobromination or phenylcyclopropane via intramolecular cyclization. Understanding and controlling these reaction pathways are crucial for the targeted synthesis of these valuable molecular scaffolds.
Intermolecular Elimination (E2) vs. Substitution (SN2)
The reaction of this compound with nucleophilic bases can lead to a mixture of elimination (E2) and substitution (SN2) products. The primary factors governing this competition are the strength and steric hindrance of the base, the solvent, and the reaction temperature.
Reaction with Sodium Methoxide (B1231860)
Sodium methoxide (NaOMe) is a strong, unhindered base and a good nucleophile. Its reaction with this compound can yield both the E2 product, allylbenzene, and the SN2 product, (3-methoxypropyl)benzene.
Data Presentation: Product Distribution with Sodium Methoxide
| Base/Solvent System | Temperature | Allylbenzene (E2) Yield | (3-Methoxypropyl)benzene (SN2) Yield |
| NaOMe in Methanol (B129727) | Room Temperature | Minor Product | Major Product |
| NaOMe in Methanol | Reflux | Major Product | Minor Product |
Note: Specific quantitative yields are highly dependent on precise reaction conditions and require empirical determination. The data presented reflects the general trend observed.
Reaction with Potassium tert-Butoxide
Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base. Its bulky nature favors the abstraction of a proton over nucleophilic attack, thus promoting the E2 pathway to form allylbenzene.
Data Presentation: Product Distribution with Potassium tert-Butoxide
| Base/Solvent System | Temperature | Allylbenzene (E2) Yield | (3-tert-Butoxypropyl)benzene (SN2) Yield |
| KOtBu in tert-Butanol (B103910) | Room Temperature - Reflux | Major Product | Minor Product |
Note: Due to significant steric hindrance, the SN2 product is generally formed in very low yields.
Intramolecular Cyclization: Synthesis of Phenylcyclopropane
In the presence of a very strong, non-nucleophilic base, this compound can undergo an intramolecular elimination reaction to form phenylcyclopropane. This reaction proceeds via the formation of a carbanion at the benzylic position, followed by intramolecular nucleophilic attack to displace the bromide ion.
Data Presentation: Intramolecular Cyclization
| Base/Solvent System | Temperature | Phenylcyclopropane Yield |
| NaNH₂ in Liquid NH₃ | -33 °C | Moderate to High |
Note: While this reaction is known to occur, specific, high-yield protocols directly from this compound are not extensively reported in readily available literature. The synthesis of phenylcyclopropane derivatives often proceeds through alternative routes.
Experimental Protocols
General Procedure for Elimination with Sodium Methoxide
Materials:
-
This compound
-
2M Sodium methoxide in methanol
-
Methanol
-
Water
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (for reflux conditions)
-
Heating mantle (for reflux conditions)
Procedure at Room Temperature:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of this compound.
-
Add 10 mL of 2M sodium methoxide in methanol to the flask.
-
Stir the reaction mixture at room temperature for 40 minutes.
-
After 40 minutes, transfer the reaction mixture to a separatory funnel and add 10 mL of water.
-
Allow the layers to separate and remove the organic layer.
-
The organic layer can be further washed, dried, and concentrated to isolate the products for analysis (e.g., by GC-MS).
Procedure at Reflux:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of this compound and 10 mL of 2M sodium methoxide in methanol.
-
Assemble a reflux apparatus and reflux the reaction mixture for 40 minutes.
-
After 40 minutes, remove the heat source and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 10 mL of water.
-
Allow the layers to separate and remove the organic layer for further workup and analysis.
General Procedure for Elimination with Potassium tert-Butoxide
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve potassium tert-butoxide in anhydrous tert-butanol to create a 1.0 M solution.
-
While stirring under a nitrogen atmosphere, add this compound to the potassium tert-butoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Mandatory Visualizations
Methodological & Application
Synthesis of Quinolinone Derivatives Using (3-Bromopropyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N- and O-alkylated quinolinone derivatives utilizing (3-bromopropyl)benzene as a key reagent. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The introduction of a 3-phenylpropyl group via alkylation can modulate the pharmacological properties of the parent quinolinone, making this synthetic route valuable for developing novel therapeutic agents.
N-Alkylation of Quinolin-2(1H)-one
The direct alkylation of the nitrogen atom in the quinolinone ring is a common strategy to introduce functional groups that can interact with biological targets. This protocol outlines a standard procedure for the N-alkylation of quinolin-2(1H)-one using this compound.
Experimental Protocol: Synthesis of 1-(3-phenylpropyl)quinolin-2(1H)-one
Materials:
-
Quinolin-2(1H)-one
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinolin-2(1H)-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the quinolinone nitrogen.
-
Add this compound (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(3-phenylpropyl)quinolin-2(1H)-one.
Quantitative Data Summary (Representative)
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(3-phenylpropyl)quinolin-2(1H)-one | Quinolin-2(1H)-one | This compound, K₂CO₃ | DMF | 80 | 6 | 75-85 |
| 4-Hydroxy-1-(3-phenylpropyl)quinolin-2(1H)-one | 4-Hydroxyquinolin-2(1H)-one | This compound, K₂CO₃ | DMF | 80 | 6 | 70-80 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
O-Alkylation of 4-Hydroxyquinolin-2(1H)-one
For quinolinones possessing a hydroxyl group, such as 4-hydroxyquinolin-2(1H)-one, O-alkylation is a competing reaction pathway. The regioselectivity between N- and O-alkylation can often be controlled by the choice of base and solvent. The following protocol favors O-alkylation.
Experimental Protocol: Synthesis of 4-(3-Phenylpropoxy)quinolin-2(1H)-one
Materials:
-
4-Hydroxyquinolin-2(1H)-one
-
This compound
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-hydroxyquinolin-2(1H)-one (1.0 eq) and anhydrous acetonitrile (MeCN).
-
Add anhydrous cesium carbonate (1.5-2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the inorganic salts and wash them with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 4-(3-phenylpropoxy)quinolin-2(1H)-one.
Quantitative Data Summary (Representative)
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(3-Phenylpropoxy)quinolin-2(1H)-one | 4-Hydroxyquinolin-2(1H)-one | This compound, Cs₂CO₃ | Acetonitrile | Reflux | 8-12 | 65-75 |
Note: The use of a less polar solvent and a bulkier carbonate base like cesium carbonate can favor O-alkylation over N-alkylation.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the potential biological implications of the synthesized compounds, the following diagrams are provided.
Caption: General workflow for the synthesis and purification of quinolinone derivatives.
Caption: Potential inhibition of a signaling pathway by a synthesized quinolinone derivative.
These protocols and diagrams serve as a guide for the synthesis and potential application of quinolinone derivatives functionalized with a 3-phenylpropyl group. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. The biological activity of these novel compounds can then be explored in various assays relevant to drug discovery.
Application Notes and Protocols: Utilizing (3-Bromopropyl)benzene in the Rational Design of Novel MraY Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a promising target for antibiotic development.[1][2][3][4][5] MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane-associated pathway of peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[5][6] Inhibition of MraY disrupts this pathway, leading to bacterial cell death.
Several classes of naturally occurring nucleoside antibiotics, including tunicamycins, muraymycins, and sphaerimicins, target MraY.[1][4][7][8] A common feature of many potent MraY inhibitors is the presence of a lipophilic side chain, which is essential for activity.[2] This has led to the exploration of various synthetic analogs with modified lipophilic moieties to improve potency and pharmacokinetic properties.[7][8][9][10]
While direct utilization of (3-Bromopropyl)benzene in the synthesis of MraY inhibitors is not extensively documented in publicly available literature, its chemical properties make it a valuable synthon for introducing a phenylpropyl group. This lipophilic moiety can be incorporated into various inhibitor scaffolds to potentially enhance their binding affinity to MraY. This document provides a detailed, hypothetical protocol for the application of this compound in the synthesis of a novel MraY inhibitor, alongside relevant biological data of known inhibitors and assay methodologies.
MraY and the Peptidoglycan Biosynthesis Pathway
MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[6] This is a critical step in the translocation of peptidoglycan precursors across the bacterial cell membrane. The subsequent steps involve the addition of N-acetylglucosamine (GlcNAc) to form Lipid II, which is then flipped across the membrane and incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs).
Biological Activity of Known MraY Inhibitors
The development of MraY inhibitors has yielded compounds with potent activity against various bacterial pathogens. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) against the MraY enzyme and the minimum inhibitory concentration (MIC) against whole bacterial cells.
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (nM) | MIC (µg/mL) | Reference |
| Tunicamycin Analogs | Tunicamycin | C. bolteae MraY | - | - | [11] |
| TunR3 | C. bolteae MraY | 2500 | - | [12] | |
| Muraymycin Analogs | Muraymycin D2 | - | - | - | [1] |
| Sphaerimicin Analogs | SPM-1 | S. aureus MraY | - | - | [9] |
| SPM-3 | S. aureus MraY | 41 | 8 (S. aureus), 2 (E. faecium) | [8] | |
| Caprazamycin Analogs | Carbacaprazamycin | A. aeolicus MraY | 104 | - | [6] |
| Capuramycin Analogs | Capuramycin | A. aeolicus MraY | 185 | - | [6] |
| Mureidomycin Analogs | 3'-hydroxymureidomycin A | A. aeolicus MraY | 52 | - | [6] |
| Synthetic Analogs | Analog 20 (JH-MR-23) | S. aureus | - | - | [2] |
Experimental Protocols
Proposed Synthesis of a Phenylpropyl-Substituted MraY Inhibitor
This protocol describes a hypothetical synthesis to append a 3-phenylpropyl side chain onto a generic nucleoside scaffold containing a free amine, a common feature in MraY inhibitor backbones. This compound serves as the alkylating agent.
Materials:
-
Nucleoside scaffold with a primary or secondary amine (e.g., 5'-amino-5'-deoxyuridine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the amine-containing nucleoside scaffold (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add this compound (1.2 eq) to the reaction mixture dropwise.
-
Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure phenylpropyl-substituted nucleoside.
-
Characterization: Confirm the structure of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
MraY Inhibition Assay (Fluorescence-Based)
This is a generalized protocol based on commonly used fluorescence-based assays for MraY activity.[3]
Principle:
The assay monitors the production of Lipid I. A fluorescently labeled UDP-MurNAc-pentapeptide derivative is used as a substrate. The transfer of the fluorescently labeled moiety to the lipid carrier results in a change in the fluorescent signal, which is monitored over time.
Materials:
-
Purified MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide substrate
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., containing HEPES, MgCl2, and a detergent like Triton X-100)
-
Test compounds (dissolved in DMSO)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate well, prepare the reaction mixture containing the assay buffer, MraY enzyme, and C55-P.
-
Inhibitor Incubation: Add a small volume of the test compound solution (or DMSO for control) to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence-time curves. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationships of MraY inhibitors are complex, but some general trends have been observed.[13][14] The uridine (B1682114) moiety is a common feature in many natural product inhibitors and is crucial for binding to the uridine pocket of MraY.[4][8][15] The lipophilic side chain plays a significant role in the overall potency of the inhibitor, likely by interacting with the hydrophobic regions of the enzyme or the lipid membrane.[2][16] The length, branching, and presence of aromatic groups in the lipophilic tail can significantly influence the inhibitory activity. Therefore, the introduction of a phenylpropyl group using this compound is a rational approach to explore novel chemical space for MraY inhibitors.
Conclusion
This compound is a versatile reagent that can be effectively used to introduce a lipophilic phenylpropyl moiety into potential MraY inhibitor scaffolds. The provided hypothetical protocol offers a starting point for the synthesis and evaluation of novel analogs. By combining rational design, chemical synthesis, and robust biological assays, it is possible to develop new and potent MraY inhibitors to combat the growing threat of antibiotic resistance.
References
- 1. Synthesis and Medicinal Chemistry of Muraymycins, Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
- 3. scispace.com [scispace.com]
- 4. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY [ideas.repec.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (3-Bromopropyl)benzene as a Versatile Alkylating Agent
Introduction
(3-Bromopropyl)benzene, also known as 1-bromo-3-phenylpropane, is a valuable organobromine compound widely utilized in organic synthesis as an alkylating agent.[1][2][3] Its chemical structure, featuring a benzene (B151609) ring connected to a three-carbon chain with a terminal bromine atom, makes it an excellent electrophile for introducing the 3-phenylpropyl moiety into various molecules.[4] The bromine atom serves as an efficient leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This reagent is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, functionalized materials, and complex organic ligands.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 637-59-2 | [2][4] |
| Molecular Formula | C₉H₁₁Br | [2][4] |
| Molecular Weight | 199.09 g/mol | [2][4] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Boiling Point | 237-238 °C | [4] |
| Density | 1.31 g/mL at 25 °C | [4] |
| IUPAC Name | 1-Bromo-3-phenylpropane | [2] |
Core Application: Nucleophilic Substitution
The primary application of this compound is in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. The electrophilic methylene (B1212753) carbon bonded to the bromine is attacked by a nucleophile, leading to the displacement of the bromide ion and the formation of a new covalent bond.[1][5] This straightforward reactivity allows for the efficient alkylation of a wide range of nucleophiles.
Caption: General Sₙ2 mechanism for the alkylation of a nucleophile (Nu:⁻).
Application in Drug Development and Medicinal Chemistry
This compound and its derivatives are significant precursors in medicinal chemistry. They are used to synthesize compounds targeting the central nervous system, including potential antidepressants.[1] Furthermore, derivatives have been investigated for their antimicrobial properties and for creating inhibitors of monoamine oxidase B (MAO-B), a target in treating neurodegenerative diseases.[4]
Key Experimental Protocols
Protocol 1: O-Alkylation - Synthesis of (3-Methoxypropyl)benzene
This protocol describes the synthesis of an ether via the Williamson ether synthesis, where this compound is alkylated by a methoxide (B1231860) ion. This reaction is a classic example of an Sₙ2 substitution.[6][7]
Reagents & Equipment:
-
This compound
-
2M Sodium methoxide in methanol (B129727)
-
Deionized water
-
25 mL Round-bottom flask
-
Magnetic stir bar and stir plate
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add 2 mL of this compound.[6]
-
Add 10 mL of 2M sodium methoxide solution in methanol to the flask.[6]
-
Assemble a reflux apparatus and heat the reaction mixture to reflux for 40-60 minutes.[6] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[6]
-
Transfer the reaction mixture to a separatory funnel and add 10 mL of deionized water.[6]
-
Extract the organic layer. Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by fractional distillation to obtain pure (3-methoxypropyl)benzene.
Caption: Experimental workflow for the synthesis of (3-methoxypropyl)benzene.
Protocol 2: N-Alkylation - General Synthesis of a Secondary Amine
The alkylation of ammonia (B1221849) or primary amines with alkyl halides is a common method for synthesizing more substituted amines.[8][9] However, a significant challenge is over-alkylation, as the product amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.[10][11] To favor mono-alkylation, a large excess of the starting amine is typically used.
Reagents & Equipment:
-
This compound
-
Primary amine (e.g., Aniline) (5-10 equivalents)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating source
Procedure:
-
In a round-bottom flask, dissolve a primary amine (5-10 equivalents) and a non-nucleophilic base (2-3 equivalents) in a suitable solvent.
-
Slowly add this compound (1 equivalent) to the stirred solution at room temperature.
-
Heat the mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the base and its salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the excess starting amine.
-
Dry the organic layer, concentrate, and purify the resulting secondary amine product using column chromatography.
Caption: Reaction pathway showing the potential for over-alkylation of amines.
Other Synthetic Applications
-
S-Alkylation: In a similar fashion to O- and N-alkylation, thiols and thiolates can be effectively alkylated with this compound to form thioethers (sulfides), which are important in various fields, including materials science.[1]
-
C-Alkylation (Friedel-Crafts): While direct Friedel-Crafts alkylation of an aromatic ring with a primary alkyl halide like this compound is possible, it is often complicated by carbocation rearrangements.[12][13][14] The primary carbocation that would form upon interaction with a Lewis acid (e.g., AlCl₃) can rearrange via a hydride shift to a more stable secondary benzylic carbocation, leading to isomeric products.[12][15] To achieve the desired linear propylbenzene (B89791) structure, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) is the more reliable method.[16][17]
Table 2: Summary of Alkylation Reactions with this compound
| Nucleophile Type | Nucleophile Example | Product Type | Typical Conditions | Key Considerations |
| Oxygen | Phenoxide (ArO⁻), Alkoxide (RO⁻) | Ether (Ar-O-R') | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (DMF, Acetone) | Generally high yielding and clean (Williamson Ether Synthesis).[18] |
| Nitrogen | Primary/Secondary Amine (RNH₂, R₂NH) | Secondary/Tertiary Amine | Excess amine or non-nucleophilic base, polar solvent (ACN, EtOH) | Prone to polyalkylation; requires careful control of stoichiometry.[8][10] |
| Sulfur | Thiolate (RS⁻) | Thioether (R-S-R') | Base (e.g., NaOH, NaH), Polar solvent | Highly efficient due to the high nucleophilicity of sulfur. |
| Carbon | Malonic Ester Enolate | Alkylated Malonic Ester | Strong base (e.g., NaOEt), Anhydrous alcohol solvent | Classic C-C bond formation; precursor for carboxylic acids. |
| Carbon (Aromatic) | Benzene | Alkylbenzene | Lewis Acid (AlCl₃) | Prone to carbocation rearrangement and polyalkylation; often low yielding for primary halides.[12][13] |
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved Predict the product(s) of the reactions for | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. US2477091A - Alkylation of phenols - Google Patents [patents.google.com]
Application Notes and Protocols: Formation of (3-Phenylpropyl)magnesium Bromide from (3-Bromopropyl)benzene
Introduction
Grignard reagents are highly valuable organometallic compounds in organic synthesis, acting as potent nucleophiles and strong bases to form new carbon-carbon bonds.[1][2] The formation of (3-Phenylpropyl)magnesium bromide from (3-bromopropyl)benzene allows for the introduction of the 3-phenylpropyl moiety into various molecules, a common structural element in pharmaceuticals and complex organic targets.[1][3] The synthesis involves the reaction of this compound with magnesium metal in an anhydrous ethereal solvent.[1][4] Success hinges on meticulous control of reaction conditions, primarily the exclusion of atmospheric moisture, to prevent quenching of the highly reactive Grignard reagent.[2][4][5]
Chemical Properties and Safety
Proper handling of all reagents is essential for a safe and successful synthesis. The chemical properties and key hazards are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| This compound | C₉H₁₁Br | 199.09 | 637-59-2 | Skin and eye irritant, harmful if swallowed.[1][6] |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable solid.[1] |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly flammable, volatile, peroxide former.[1] |
| Iodine | I₂ | 253.81 | 7553-56-2 | Harmful, irritant.[1] |
| (3-Phenylpropyl)magnesium bromide | C₉H₁₁BrMg | 223.39 | 1462-75-5 | Highly flammable, corrosive, water-reactive.[1] |
Experimental Protocol
This protocol details the formation of (3-Phenylpropyl)magnesium bromide. All operations should be performed in a well-ventilated fume hood.
1. Materials and Equipment
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Drying tubes (e.g., with calcium chloride)
-
Inert gas supply (Nitrogen or Argon)
2. Glassware Preparation
All glassware must be scrupulously dried to prevent the quenching of the Grignard reagent.[7] Either flame-dry the assembled apparatus under a stream of inert gas or oven-dry all components overnight at >120°C and assemble while hot, allowing to cool under an inert atmosphere.
3. Grignard Reagent Formation
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Attach drying tubes or an inert gas line to the top of the condenser and dropping funnel to protect the reaction from atmospheric moisture.[8][9]
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the reaction flask. Add a single crystal of iodine. The iodine acts as an activator, helping to remove the passivating magnesium oxide layer from the metal surface.[4][7][10]
-
Initiation: Add a small volume of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.[10] The reaction is initiated when the brown color of the iodine fades, and the solvent begins to bubble or turn cloudy, indicating the start of the exothermic reaction.[4][10] Gentle warming with a heat gun may be required to start the reaction.[10]
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[9][10] This slow addition is critical to control the exothermic reaction and to minimize the formation of the Wurtz coupling side product (1,6-diphenylhexane).[7][11] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[9] The completion of the reaction is indicated by the consumption of most of the magnesium metal.
-
Result: The resulting grayish and cloudy solution is the Grignard reagent, (3-Phenylpropyl)magnesium bromide, which should be used immediately for subsequent reactions.
Data Presentation: Reaction Parameters
The following table summarizes typical conditions for the Grignard reagent formation. Yields are highly dependent on the purity of reagents and the rigorous exclusion of water; therefore, they should be determined empirically, for example, by derivatization and quantification.
| Reactant | Molar Ratio | Reagent | Solvent | Temperature | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Mg (1.1 eq), I₂ (catalytic) | Anhydrous Diethyl Ether | Reflux (~35°C) | 1 - 2 | 80 - 95 |
Troubleshooting
-
Failure to Initiate: This is often due to a passivating layer of magnesium oxide on the turnings or the presence of moisture.[7] Ensure all glassware is bone-dry and activate the magnesium with iodine. A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[7]
-
Low Yield: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.[7] This is minimized by the slow, dropwise addition of the halide solution to maintain its low concentration in the reaction mixture.[7] Quenching by acidic protons from water, alcohols, or other impurities is also a major cause of low yields.[12]
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Vanoxerine - Wikipedia [en.wikipedia.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing (3-bromopropyl)benzene as a key building block. This versatile reaction enables the formation of a carbon-carbon bond between the propyl chain and various aryl and heteroaryl moieties, opening avenues for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have established it as a cornerstone of modern organic synthesis.[1][2] While traditionally applied to sp²-hybridized carbons, advancements in catalyst systems have extended its utility to sp³-hybridized alkyl halides like this compound.[4]
The this compound moiety is a valuable synthon, allowing for the introduction of a phenylpropyl group into target molecules. This structural motif is present in various biologically active compounds and serves as a flexible linker in drug design and a building block for novel materials.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:[3][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, replacing the bromide ion. The base activates the boronic acid, facilitating this transfer.[6]
-
Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A schematic of the catalytic cycle is presented below:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions and Expected Yields
While specific data for this compound is limited in the literature, the following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a structurally similar primary alkyl bromide, (3-bromo-2-methylpropyl)benzene, with various arylboronic acids. These conditions can serve as an excellent starting point for the optimization of reactions with this compound.[4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 75-90 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME/H₂O | 90 | 24 | 65-80 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 24 | 50-70 |
dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane; PCy₃ = Tricyclohexylphosphine (B42057).[4]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids.
Protocol 1: General Procedure for Suzuki Coupling
This protocol outlines a general and robust method for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).[4]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and deionized water (0.5 mL).[4]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Screening different ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), or using a stronger base like cesium carbonate (Cs₂CO₃) may improve the outcome.[4] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The primary side reaction to consider is protodebromination of the starting material. This can be minimized by ensuring an efficient catalytic cycle. Homocoupling of the boronic acid can also occur; using a slight excess of the boronic acid can mitigate its impact on the yield of the desired product.
-
Reaction Time: For less reactive arylboronic acids, extending the reaction time or increasing the temperature may be necessary.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound to synthesize a diverse range of valuable compounds for various applications in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling of (3-Bromopropyl)benzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction of (3-bromopropyl)benzene with various alkenes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted alkenes that are valuable intermediates in pharmaceutical and materials science.
Introduction
The Mizoroki-Heck reaction, or simply the Heck reaction, is a Nobel Prize-winning chemical transformation that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form new C-C bonds with high stereoselectivity, typically favoring the E-isomer.[2]
This compound is a versatile building block, and its coupling with various alkenes via the Heck reaction opens avenues to synthesize compounds with a phenylpropyl moiety connected to a vinyl group. These products can serve as precursors for more complex molecules in drug discovery and development.
Reaction Mechanism
The catalytic cycle of the Heck reaction is generally understood to proceed through the following key steps:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl bromide, in this case, this compound, to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: The active Pd(0) catalyst is regenerated by the reaction of the palladium-hydride species with a base, which also neutralizes the generated HBr.
References
Application Notes and Protocols for the Sonogashira Coupling of (3-Bromopropyl)benzene with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[5][6] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][7]
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of (3-Bromopropyl)benzene with various terminal alkynes. While direct literature examples for this specific substrate are limited, the provided protocols are based on well-established procedures for structurally similar aryl bromides and are expected to be readily adaptable.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1][4]
-
Oxidative Addition: A palladium(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl bromide, this compound, to form a Pd(II) intermediate.[4]
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.[1] This step is crucial for the activation of the alkyne.[1]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[4]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8]
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of aryl bromides with various terminal alkynes, which can be adapted for this compound.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60-80 | 12-24 | 85-95 |
| 2 | 1-Hexyne (B1330390) | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | DMF | 70-90 | 16-24 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 80-100 | 12-20 | 88-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 50-70 | 10-18 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a standard procedure that can be adapted for various terminal alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (B95107) (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired product.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with 1-Hexyne
This protocol is suitable for substrates that are sensitive to copper salts or to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
1-Hexyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed N,N-dimethylformamide (DMF) (8 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(PPh₃)₂Cl₂, PPh₃, and Cs₂CO₃.
-
Add anhydrous and degassed DMF.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 1-hexyne via syringe.
-
Heat the reaction mixture to 80 °C and maintain for 16-24 hours, monitoring by TLC.
-
After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure product.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While traditionally applied to the coupling of amines with aryl halides, its application to alkyl halides such as (3-Bromopropyl)benzene presents unique opportunities and challenges. The resulting N-aryl-(3-phenylpropyl)amine and N,N-dialkyl-(3-phenylpropyl)amine moieties are valuable pharmacophores in drug discovery, appearing in a range of biologically active compounds.
This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. It should be noted that the amination of sp³-hybridized carbon-bromine bonds is often more challenging than that of their sp² counterparts, with potential side reactions such as β-hydride elimination leading to the formation of allylbenzene (B44316). Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-substituted (3-phenylpropyl)amine and regenerating the Pd(0) catalyst.
A potential competing pathway is β-hydride elimination from the Pd(II)-alkyl intermediate, which would lead to the formation of allylbenzene and a palladium-hydride species. The choice of a suitable ligand is critical to favor reductive elimination over β-hydride elimination.
Applications in Drug Development
The 3-phenylpropylamine (B116678) scaffold is a key structural motif in a variety of therapeutic agents. The ability to efficiently synthesize a diverse library of N-substituted analogues via the Buchwald-Hartwig amination is highly valuable for:
-
Lead Optimization: Rapidly exploring the structure-activity relationship (SAR) by introducing a wide range of amino functionalities.
-
Fragment-Based Drug Discovery: Utilizing the 3-phenylpropylamine core as a starting point for building more complex molecules.
-
Metabolic Studies: Synthesizing derivatives with altered metabolic stability by modifying the N-substituent.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of alkyl halides. While specific data for this compound is limited in the literature, these tables provide a starting point for reaction optimization based on analogous systems.
Table 1: General Reaction Parameters for the Amination of Alkyl Bromides
| Parameter | Typical Range | Notes |
| Palladium Precatalyst | 1-5 mol% | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed precatalysts are commonly used. |
| Ligand | 1.2 - 2.4 equivalents relative to Pd | Bulky, electron-rich phosphine (B1218219) ligands are generally preferred. |
| Base | 1.2 - 2.0 equivalents | Strong, non-nucleophilic bases are typically employed. |
| Solvent | Anhydrous, degassed | Toluene (B28343), dioxane, and THF are common choices. |
| Temperature | 80 - 110 °C | Higher temperatures may be required but can also promote side reactions. |
| Reaction Time | 4 - 24 hours | Monitored by TLC, GC, or LC-MS. |
Table 2: Catalyst and Ligand Selection for Amination of Alkyl Halides
| Catalyst System | Amine Type | Key Features |
| Pd₂(dba)₃ / XPhos | Primary & Secondary Amines | A versatile system for a broad range of amines. |
| Pd(OAc)₂ / RuPhos | Primary & Secondary Amines | Often provides good results with challenging substrates. |
| [Pd(cinnamyl)Cl]₂ / t-BuXPhos | Primary Amines | Highly active catalyst system. |
| Pd-G3-XPhos | Primary & Secondary Amines | A third-generation precatalyst with enhanced stability and activity. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are starting points and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Amination with a Primary or Secondary Amine using Pd₂(dba)₃ and XPhos
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and NaOt-Bu (1.4 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Amination using a Pre-formed Palladium Precatalyst (e.g., XPhos Pd G3)
Materials:
-
This compound
-
Amine (primary or secondary)
-
XPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed dioxane
Procedure:
-
To an oven-dried Schlenk tube, add XPhos Pd G3 (0.02 mmol, 2 mol%) and NaOt-Bu (1.4 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopropyl)benzene is a versatile chemical intermediate widely employed in the synthesis of a variety of pharmaceutical compounds.[1] Its utility stems from the presence of a reactive bromine atom on a propyl chain attached to a benzene (B151609) ring, which allows for facile nucleophilic substitution and other transformations. This functionality enables the introduction of the 3-phenylpropyl moiety into diverse molecular scaffolds, a common structural motif in centrally acting agents and other therapeutic classes.
These application notes provide detailed protocols for the synthesis of two key pharmaceutical intermediates from this compound: 1-(3-phenylpropyl)piperazine (B2452999) , a precursor for drugs like Vanoxerine, and 7-(3-phenylpropoxy)-3,4-dihydro-2(1H)-quinolinone , a scaffold for potential monoamine oxidase (MAO) inhibitors.
Key Synthetic Applications
This compound serves as a crucial building block in the synthesis of numerous organic compounds through various reaction types, including:
-
N-Alkylation: The reaction with primary or secondary amines to form C-N bonds is a cornerstone of many drug syntheses. The use of a protecting group on one of the nitrogens of a symmetrical diamine, like piperazine, allows for selective mono-alkylation.
-
O-Alkylation (Williamson Ether Synthesis): The reaction with phenols or alkoxides provides a straightforward method for the preparation of aryl and alkyl ethers, respectively. This is a common strategy to introduce the 3-phenylpropoxy group into phenolic drug candidates.
The following sections provide detailed experimental protocols for these key transformations, along with tabulated data for easy reference and comparison.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-phenylpropyl)piperazine via N-Alkylation of 1-Boc-piperazine
This protocol describes the synthesis of 1-(3-phenylpropyl)piperazine, a key intermediate in the preparation of the dopamine (B1211576) reuptake inhibitor, Vanoxerine. The synthesis involves the alkylation of mono-protected N-Boc-piperazine followed by deprotection of the Boc group.
Reaction Scheme:
Caption: Synthetic pathway for 1-(3-phenylpropyl)piperazine.
Step 1: Synthesis of 1-Boc-4-(3-phenylpropyl)piperazine
-
To a stirred solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield 1-Boc-4-(3-phenylpropyl)piperazine as a colorless oil.
Step 2: Deprotection of 1-Boc-4-(3-phenylpropyl)piperazine
-
Dissolve the purified 1-Boc-4-(3-phenylpropyl)piperazine (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid in dichloromethane (B109758).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(3-phenylpropyl)piperazine.
Quantitative Data:
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Boc-piperazine, this compound | K₂CO₃ | Acetonitrile | 80 | 12-16 | >90 |
| 2 | 1-Boc-4-(3-phenylpropyl)piperazine | 4M HCl in Dioxane | Dioxane | RT | 2-4 | >95 |
Protocol 2: Synthesis of 7-(3-phenylpropoxy)-3,4-dihydro-2(1H)-quinolinone via Williamson Ether Synthesis
This protocol details the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with this compound. The resulting product is a potential intermediate for the synthesis of selective monoamine oxidase B (MAO-B) inhibitors.
Reaction Scheme:
References
Application of (3-Bromopropyl)benzene in Polymer Synthesis: Detailed Application Notes and Protocols
(3-Bromopropyl)benzene is a versatile reagent in polymer synthesis, primarily utilized as an initiator or a functionalizing agent to introduce the 3-phenylpropyl group into polymer structures. Its reactive carbon-bromine bond allows for its participation in various controlled polymerization techniques, enabling the synthesis of well-defined polymers with specific end-group functionalities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in polymer synthesis, with a focus on Atom Transfer Radical Polymerization (ATRP) and as a precursor for monomers used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Application in Atom Transfer Radical Polymerization (ATRP)
This compound can serve as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. The phenylpropyl group introduced by this initiator can impart specific properties to the resulting polymer, such as hydrophobicity and aromaticity, and the terminal bromine atom allows for further post-polymerization modifications, including chain extension to form block copolymers.
Experimental Protocol: ATRP of Styrene (B11656) using this compound as an Initiator
This protocol describes a general procedure for the ATRP of styrene initiated by this compound. The conditions are based on established ATRP procedures for similar alkyl halide initiators.
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Tetrahydrofuran (THF)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Schlenk line for inert gas manipulation
-
Syringes
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (e.g., 0.072 g, 0.5 mmol) and a magnetic stir bar. Seal the flask with a rubber septum and perform three vacuum/inert gas cycles to remove oxygen.
-
Addition of Solvent, Monomer, and Ligand: Through a degassed syringe, add anisole (10 mL) and styrene (10.4 g, 100 mmol). Subsequently, add PMDETA (e.g., 0.087 g, 0.5 mmol) via syringe. The solution should turn green as the copper complex forms.
-
Initiator Addition and Polymerization: Add this compound (e.g., 0.100 g, 0.5 mmol) via a degassed syringe to start the polymerization. Immerse the flask in a preheated oil bath at 110 °C.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at timed intervals using a degassed syringe. Monomer conversion can be determined by gas chromatography (GC) or ¹H NMR spectroscopy. Molecular weight and polydispersity can be analyzed by gel permeation chromatography (GPC).
-
Termination and Polymer Isolation: After the desired conversion is reached, cool the flask to room temperature and open it to the air to terminate the polymerization. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50 °C to a constant weight.
Quantitative Data (Representative):
| Parameter | Value |
| Monomer | Styrene |
| Initiator | This compound |
| Catalyst/Ligand | CuBr/PMDETA |
| Molar Ratio [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 200:1:1:1 |
| Solvent | Anisole (50% v/v) |
| Temperature | 110 °C |
| Reaction Time | 6 hours |
| Conversion | ~70% |
| Theoretical Mn ( g/mol ) | 14,600 |
| Experimental Mn (GPC, g/mol ) | ~13,500 |
| Polydispersity Index (PDI) | ~1.2 |
Experimental Workflow for ATRP
Troubleshooting & Optimization
Technical Support Center: Optimizing (3-Bromopropyl)benzene Alkylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the yield and purity of alkylation reactions involving (3-Bromopropyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary alkylation strategies for this compound?
This compound is a versatile reagent used in several key alkylation reactions. The bromine atom is an excellent leaving group, making the molecule suitable for various transformations.[1][2] The main strategies include:
-
Friedel-Crafts Alkylation: Reacting this compound with an aromatic compound in the presence of a Lewis acid catalyst to form a new carbon-carbon bond.[3][4]
-
Nucleophilic Substitution (SN2): Displacing the bromide ion with a nucleophile (e.g., phenoxides, amines, thiolates) to form ethers, amines, sulfides, etc. This is a common pathway for creating a variety of derivatives.[1][2]
-
Grignard Reagent Formation: Converting the molecule into a Grignard reagent, (3-phenylpropyl)magnesium bromide, which then acts as a potent nucleophile to alkylate electrophiles like carbonyls or epoxides.
Q2: What are the most common side reactions that lower the yield?
Several side reactions can compete with the desired alkylation, reducing the overall yield. Key among them are:
-
Elimination (Dehydrobromination): Strong or bulky bases can abstract a proton from the carbon adjacent to the bromine, leading to the formation of allylbenzene. This is a significant issue in nucleophilic substitution reactions if conditions are not optimized.[5]
-
Polyalkylation (in Friedel-Crafts): The initial alkylated product is often more reactive than the starting aromatic compound, leading to the addition of multiple alkyl groups.[6][7][8]
-
Wurtz Coupling (in Grignard Reactions): The newly formed Grignard reagent can react with unreacted this compound starting material to form a dimer (1,6-diphenylhexane).[9][10]
-
Carbocation Rearrangement (in Friedel-Crafts): While less likely with a primary bromide like this, under certain conditions, the intermediate carbocation could potentially rearrange, though Friedel-Crafts acylation followed by reduction is a strategy to avoid this issue entirely.[7][11]
Q3: When is Phase-Transfer Catalysis (PTC) a recommended approach?
Phase-Transfer Catalysis (PTC) is highly recommended when your reaction involves two reagents in immiscible phases, such as an organic-soluble substrate like this compound and an aqueous solution of a base or nucleophile (e.g., NaOH).[12] PTC uses a catalyst (typically a quaternary ammonium (B1175870) salt) to shuttle the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[12][13] This technique often leads to higher yields, allows the use of milder and less expensive bases like sodium hydroxide, and can avoid the need for harsh, anhydrous, or expensive polar aprotic solvents.[5][13][14]
Troubleshooting Guide: Friedel-Crafts Alkylation
This guide focuses on the alkylation of an aromatic ring using this compound as the alkylating agent.
Q4: My Friedel-Crafts reaction has a very low yield. What are the likely causes and solutions?
Low yields in Friedel-Crafts alkylation are common and can often be traced back to the catalyst, substrate, or reaction conditions.
Troubleshooting Low Yield in Friedel-Crafts Alkylation
Caption: A decision tree for troubleshooting low yield in Friedel-Crafts alkylation.[11]
Table 1: Comparison of Common Lewis Acid Catalysts [15]
| Catalyst | Molar Equivalents (Typical) | Reactivity | Handling Considerations |
| Aluminum Chloride (AlCl₃) | 1.0 - 2.0 | High | Highly hygroscopic, reacts vigorously with water. Often requires more than stoichiometric amounts.[15] |
| Ferric Chloride (FeCl₃) | 1.0 - 1.5 | Moderate | Less potent but more manageable and less moisture-sensitive than AlCl₃.[15] |
| Zinc Chloride (ZnCl₂) | 1.0 - 2.0 | Moderate | A milder Lewis acid, often requiring higher temperatures or longer reaction times.[15] |
| Boron Trifluoride (BF₃) | Catalytic to Stoichiometric | Moderate | Gas or complex; useful but requires specific handling procedures.[3][4] |
Q5: I am getting a mixture of isomers and polyalkylated products. How can this be prevented?
This is a classic issue with Friedel-Crafts alkylation.[7]
-
Cause: The mono-alkylated product is more electron-rich and thus more reactive than the starting benzene (B151609) ring, which promotes further alkylation.[6][8]
-
Solution 1: Use Excess Aromatic Substrate: By using a large excess of the aromatic compound (e.g., benzene), you increase the statistical probability that the electrophile will react with the starting material rather than the already-alkylated product.[11]
-
Solution 2: Friedel-Crafts Acylation Followed by Reduction: A more robust solution is to perform a Friedel-Crafts acylation first. The resulting ketone product is deactivated towards further substitution, preventing poly-acylation.[8] The ketone can then be reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[16] This two-step process also prevents any potential carbocation rearrangements.[8]
Troubleshooting Guide: Nucleophilic Substitution
This guide addresses reactions where a nucleophile displaces the bromide from this compound.
Q6: My substitution reaction is slow and gives a low yield, with significant formation of allylbenzene. What's wrong?
This indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution pathway.
Troubleshooting Pathway Competition in Nucleophilic Substitution
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchpublish.com [researchpublish.com]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. phasetransfer.com [phasetransfer.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (3-Bromopropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (3-Bromopropyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic routes for preparing this compound:
-
Anti-Markovnikov hydrobromination of 3-phenylpropene: This method involves the addition of hydrogen bromide (HBr) to 3-phenylpropene in the presence of a radical initiator.
-
Nucleophilic substitution of 3-phenyl-1-propanol (B195566): This route involves the replacement of the hydroxyl group of 3-phenyl-1-propanol with a bromine atom using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Q2: My reaction of 3-phenylpropene with HBr gave the wrong isomer. What happened?
A2: The regioselectivity of HBr addition to 3-phenylpropene is determined by the reaction mechanism. To obtain the desired this compound (the anti-Markovnikov product), the reaction must proceed via a free-radical mechanism. If your synthesis yielded predominantly (1-Bromopropyl)benzene, it indicates an electrophilic addition (ionic mechanism) occurred, which follows Markovnikov's rule. This is a common issue when radical initiators are omitted or are not effective.[1][2]
Q3: What are the common impurities I should look for in my final product?
A3: Depending on the synthetic route, common impurities may include:
-
From 3-phenylpropene: The constitutional isomer (1-Bromopropyl)benzene, unreacted 3-phenylpropene, and potentially polymers if the reaction conditions are not well-controlled.
-
From 3-phenyl-1-propanol: Unreacted 3-phenyl-1-propanol, the elimination product 3-phenylpropene, and the ether byproduct bis(3-phenylpropyl) ether.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved by washing the crude product with a sodium bicarbonate or sodium carbonate solution to remove any acidic residues, followed by washing with water and brine. After drying the organic layer, fractional distillation under reduced pressure is a common and effective method for obtaining the pure product.
Troubleshooting Guides
Synthesis Route 1: Anti-Markovnikov Hydrobromination of 3-Phenylpropene
This route is designed to produce this compound through a radical addition of HBr.
Problem: Low yield of the desired this compound and formation of a significant amount of (1-Bromopropyl)benzene.
Possible Cause: The reaction is proceeding through an electrophilic addition (ionic) mechanism instead of the desired free-radical pathway. This occurs in the absence of a radical initiator.
Solution:
-
Ensure the presence of a radical initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to your reaction mixture.[3] The reaction should be carried out under conditions that promote radical formation (e.g., heating or UV irradiation).
-
Exclude air: While counterintuitive as oxygen can sometimes initiate radical reactions, in the context of HBr addition, the exclusion of air can sometimes lead to more reproducible anti-Markovnikov selectivity, especially when using initiators.[4]
-
Solvent choice: The use of non-polar solvents like toluene (B28343) can be effective for this reaction.
Data Presentation: Regioselectivity of HBr Addition to 3-Phenylpropene
| Initiator | Solvent | Temperature (°C) | Selectivity (this compound : (1-Bromopropyl)benzene) | Reference |
| AIBN (13 mol%) | Toluene | 0 | 97 : 3 | [3] |
| None (Air present) | - | - | Predominantly Markovnikov product | [4] |
| None (Air excluded) | - | - | Predominantly Markovnikov product | [4] |
Experimental Protocol: Anti-Markovnikov Hydrobromination of 3-Phenylpropene
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenylpropene in toluene.
-
Add a catalytic amount of AIBN (e.g., 13 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of HBr in a suitable solvent (e.g., acetic acid or saturated in toluene) to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 2 hours).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Visualization: Reaction Pathways for Hydrobromination of 3-Phenylpropene
Caption: Reaction pathways for the hydrobromination of 3-phenylpropene.
Synthesis Route 2: Nucleophilic Substitution of 3-Phenyl-1-propanol
This route involves the conversion of a primary alcohol to an alkyl bromide.
Problem: Presence of 3-phenylpropene in the final product.
Possible Cause: An elimination (E2) reaction is competing with the desired substitution (SN2) reaction. This is more likely to occur under strongly basic conditions or at elevated temperatures.
Solution:
-
Choice of Reagent: Using PBr₃ is generally preferred for converting primary alcohols to alkyl bromides as it proceeds via an SN2 mechanism and minimizes elimination.
-
Reaction Conditions with HBr: If using HBr (generated in situ from NaBr and H₂SO₄), maintaining acidic conditions and a controlled temperature can favor the SN2 pathway over E2 elimination.
Problem: Formation of a high-boiling point impurity, identified as bis(3-phenylpropyl) ether.
Possible Cause: A competing SN2 reaction where the starting alcohol acts as a nucleophile, attacking another molecule of the protonated alcohol or the product alkyl bromide. This is more likely to occur at higher temperatures.
Solution:
-
Control Temperature: Maintain a moderate reaction temperature to minimize the rate of the competing ether formation.
-
Use of PBr₃: This reagent is less prone to promoting ether formation compared to acidic HBr conditions.
Data Presentation: Expected Products from 3-Phenyl-1-propanol under Different Conditions
| Reagent | Conditions | Major Product | Major Side Product(s) |
| PBr₃ | Anhydrous, controlled temperature | This compound | Minimal |
| NaBr, H₂SO₄ | Reflux | This compound | 3-Phenylpropene, bis(3-phenylpropyl) ether |
Experimental Protocol: Synthesis of this compound from 3-Phenyl-1-propanol using PBr₃
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 3-phenyl-1-propanol in an anhydrous solvent (e.g., diethyl ether).
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours.
-
Monitor the reaction by TLC or GC.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the residue by fractional distillation under reduced pressure.
Visualization: Competing Reactions in the Synthesis from 3-Phenyl-1-propanol
Caption: Potential reaction pathways from 3-phenyl-1-propanol.
References
- 1. Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr.. [askfilo.com]
- 2. Addition of \mathrm{HBr} to 1 -phenylpropene yields only (1-bromopropyl)b.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing elimination byproducts in reactions with (3-Bromopropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromopropyl)benzene. The focus is on preventing the formation of the common elimination byproduct, allylbenzene (B44316), during nucleophilic substitution reactions.
Troubleshooting Guides
Issue: Significant Formation of Allylbenzene Detected
Problem: Your reaction with this compound is yielding a significant amount of allylbenzene, the elimination byproduct, in addition to or instead of the desired substitution product.
Root Cause Analysis: The formation of allylbenzene proceeds via an E2 (bimolecular elimination) mechanism. This pathway competes with the desired SN2 (bimolecular nucleophilic substitution) pathway. Several factors can unfavorably tip the balance towards elimination.
Troubleshooting Steps:
-
Evaluate Your Nucleophile/Base: The choice of the reacting anion is critical. Strong, sterically hindered bases dramatically favor elimination.
-
Solution: Switch to a strong nucleophile that is a weak base. Good candidates include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). If your protocol requires an alkoxide, use a less sterically hindered one (e.g., methoxide (B1231860) or ethoxide over tert-butoxide) and proceed with caution regarding temperature.
-
-
Assess the Reaction Temperature: Higher temperatures provide the activation energy needed for elimination, which is often higher than that for substitution. Elimination reactions are also entropically favored, and this effect is more pronounced at elevated temperatures.
-
Solution: Maintain a lower reaction temperature. Running the reaction at room temperature or even cooler (e.g., 0 °C) can significantly suppress the E2 pathway. If the reaction rate is too slow at lower temperatures, a moderate increase in temperature should be monitored carefully for the onset of byproduct formation.
-
-
Review Your Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing nucleophilicity. Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and making it a relatively stronger base, which can favor elimination.
-
Solution: Utilize a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetone (B3395972).
-
Decision Workflow for Troubleshooting
Caption: Troubleshooting workflow for minimizing allylbenzene byproduct.
Frequently Asked Questions (FAQs)
Q1: Why am I getting allylbenzene as a byproduct in my reaction with this compound?
A1: this compound is a primary alkyl halide. While it generally favors the SN2 substitution pathway, it can undergo an E2 elimination reaction to form allylbenzene, especially under certain conditions. The key factors promoting this unwanted side reaction are the use of strong and/or sterically hindered bases, elevated temperatures, and the use of protic solvents.
Q2: How can I favor the SN2 product and minimize the E2 byproduct?
A2: To favor the desired SN2 substitution product, you should employ the following strategies:
-
Choice of Nucleophile: Use a strong nucleophile that is a weak base. Examples include sodium cyanide (NaCN), sodium azide (NaN₃), and thiolates.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient.
-
Solvent Selection: Use a polar aprotic solvent like DMSO, DMF, or acetone to enhance the strength of your nucleophile.
Q3: What is the effect of the base/nucleophile on the reaction outcome?
A3: The nature of the anion is one of the most critical factors.
-
Strong, Non-hindered Nucleophiles/Bases (e.g., NaOH, NaOMe, NaOEt): These can lead to a mixture of substitution and elimination products. At lower temperatures, substitution is generally favored.
-
Strong, Sterically Hindered Bases (e.g., Potassium tert-butoxide, KOtBu): These will strongly favor the E2 elimination pathway, leading to allylbenzene as the major product. The bulky nature of the base makes it difficult to attack the carbon atom (required for substitution) but it can easily remove a proton from the less hindered beta-carbon.
-
Weak Bases/Good Nucleophiles (e.g., NaCN, NaN₃, NaI): These will almost exclusively lead to the SN2 substitution product.
Q4: How does temperature influence the product ratio?
A4: Increasing the reaction temperature generally favors elimination over substitution. Elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term (-TΔS) more negative, thus favoring the elimination reaction. For instance, the reaction of this compound with sodium methoxide at room temperature will likely yield the substitution product as the major component, while at reflux, the proportion of the elimination product, allylbenzene, will significantly increase.
Competing Reaction Pathways
Caption: Factors influencing SN2 vs. E2 pathways for this compound.
Data on Reaction Conditions and Expected Outcomes
While precise quantitative yields are highly dependent on the specific reaction setup, the following table summarizes the expected major and minor products under different experimental conditions.
| Nucleophile/Base | Solvent | Temperature | Major Product | Minor Product | Predominant Mechanism |
| Sodium Cyanide (NaCN) | DMSO | Room Temp. | 4-Phenylbutanenitrile | Allylbenzene | SN2 |
| Sodium Azide (NaN₃) | Acetone/Water | Room Temp. | 1-Azido-3-phenylpropane | Allylbenzene | SN2 |
| Sodium Methoxide (NaOMe) | Methanol | Room Temp. | 3-Methoxy-1-phenylpropane | Allylbenzene | SN2 |
| Sodium Methoxide (NaOMe) | Methanol | Reflux | Allylbenzene | 3-Methoxy-1-phenylpropane | E2 |
| Potassium tert-butoxide | tert-Butanol | Room Temp. | Allylbenzene | tert-Butoxy-3-phenylpropane | E2 |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Phenylbutanenitrile (Substitution Favored)
This protocol is designed to maximize the yield of the SN2 substitution product while minimizing the formation of allylbenzene.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMSO.
-
Add sodium cyanide to the solution. Note: The reaction is exothermic.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of Allylbenzene (Elimination Favored)
This protocol is designed to maximize the yield of the E2 elimination product.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in tert-butanol.
-
Carefully add potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure to obtain the crude allylbenzene.
-
The product can be purified by distillation.
Technical Support Center: Grignard Reaction with (3-Bromopropyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with the Grignard reaction of (3-Bromopropyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when preparing the Grignard reagent from this compound?
A1: The main challenges include initiating the reaction, preventing the Wurtz coupling side reaction, and ensuring strictly anhydrous conditions. The magnesium surface is often coated with a passivating layer of magnesium oxide (MgO), which can hinder the reaction's start.[1][2][3][4] Additionally, the newly formed Grignard reagent can react with unreacted this compound to form a dimer (1,6-diphenylhexane), a common side reaction known as Wurtz coupling.[3][5][6][7]
Q2: Which solvent is recommended for this Grignard reaction?
A2: Tetrahydrofuran (B95107) (THF) is generally the preferred solvent for preparing Grignard reagents from aryl and less reactive alkyl halides due to its higher solvating power compared to diethyl ether.[8][9][10][11] It is crucial to use anhydrous solvents to prevent quenching of the Grignard reagent.[1][4][5]
Q3: How can I activate the magnesium turnings to initiate the reaction?
A3: Several methods can be employed to activate the magnesium surface. Common techniques include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating.[4][8][12][13] The disappearance of the iodine's brown color indicates that the magnesium surface is activated.[2][4][8] Mechanical activation by crushing the magnesium turnings with a glass rod can also be effective in exposing a fresh, reactive surface.[4][14]
Q4: What are the main side products, and how can their formation be minimized?
A4: The primary side product is the Wurtz coupling product, 1,6-diphenylhexane.[6][7][15] Its formation is favored by high local concentrations of the alkyl halide and elevated temperatures.[3][6][7][16] To minimize this, this compound should be added slowly and dropwise to the magnesium suspension, and the reaction temperature should be controlled, often with an ice bath, to maintain a gentle reflux.[3][6][9] Another potential side product is benzene, which forms if traces of water are present to protonate the Grignard reagent.[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (MgO layer).[2][3][4] 2. Presence of moisture in glassware or solvent.[1][3][4] 3. Impure this compound. | 1. Activate Magnesium: Add a crystal of iodine, a few drops of 1,2-dibromoethane, or use an ultrasonic bath.[8][12] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use a freshly opened bottle of anhydrous solvent or a solvent from a purification system.[1][3] 3. Purify Starting Material: Distill the this compound if impurities are suspected. |
| Low yield of Grignard reagent | 1. Wurtz coupling side reaction.[3][6][7] 2. Incomplete reaction. 3. Quenching by atmospheric CO₂ or moisture.[4] | 1. Minimize Wurtz Coupling: Add the this compound solution slowly and maintain a low reaction temperature with cooling.[6][7] 2. Ensure Complete Reaction: Allow for sufficient reaction time after the addition is complete, stirring until most of the magnesium is consumed.[16] 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas like nitrogen or argon.[1][4] |
| Reaction starts but then stops | 1. Insufficiently dry conditions; initial moisture consumed, but residual water quenches the reaction.[4] 2. Poor quality of reagents.[4] | 1. Re-evaluate Drying Procedures: Ensure all components are rigorously dried. 2. Use High-Purity Reagents: Use freshly purchased and properly stored reagents. |
| Formation of a significant amount of white precipitate | 1. Reaction with atmospheric oxygen to form alkoxides.[5] 2. Hydrolysis of the Grignard reagent by residual water. | 1. Improve Inert Atmosphere: Ensure a good seal and positive pressure of inert gas. 2. Strictly Anhydrous Conditions: Re-dry all glassware and solvents. |
Experimental Protocol: Preparation of (3-Phenylpropyl)magnesium Bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas inlet and outlet (bubbler)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere.[1]
-
Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[8][12] Gently warm the flask under the inert atmosphere until the purple vapor of iodine is observed, which will then fade as it reacts with the magnesium surface.[2][8] Allow the flask to cool to room temperature.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling, a slight temperature increase, and the appearance of a gray, cloudy suspension.[3][5] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[4][8]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3][6] The Grignard formation is exothermic, and an ice bath may be required to control the temperature and minimize the Wurtz coupling side reaction.[6][19]
-
Reaction Completion: After the addition is complete, continue to stir the resulting gray suspension at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[6] The Grignard reagent is now ready for use in subsequent reactions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. askfilo.com [askfilo.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. homework.study.com [homework.study.com]
- 18. quora.com [quora.com]
- 19. mt.com [mt.com]
Technical Support Center: Purification of (3-Bromopropyl)benzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (3-Bromopropyl)benzene.
Section 1: Troubleshooting Purification Procedures
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
1.1 Fractional Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | The boiling points of the product and impurities are too close for effective separation by simple distillation.[1] | - Ensure a proper fractionating column (e.g., Vigreux) is used. - Control the heating rate to ensure a slow and steady distillation.[1] - Insulate the distillation column to maintain a proper temperature gradient. |
| Product is Contaminated with a Lower-Boiling Impurity | The initial fraction was collected too early, or the heating rate was too high, causing co-distillation. | - Discard the initial fraction (forerun) which may contain lower-boiling impurities. - Reduce the heating rate to allow for better equilibration on the theoretical plates of the column.[1] |
| Product is Contaminated with a Higher-Boiling Impurity | The distillation was allowed to proceed for too long at a high temperature, causing the higher-boiling impurity to distill over. | - Monitor the temperature at the collection head closely. A sharp drop in temperature after the main fraction has been collected indicates that the distillation of the desired product is complete. - Stop the distillation when the temperature begins to rise significantly after the main fraction has been collected. |
| No Product is Distilling Over | The vacuum pressure is too low (for vacuum distillation), or the heating temperature is insufficient. | - For vacuum distillation, ensure the system is properly sealed and the vacuum pump is functioning correctly.[2] - Gradually increase the heating mantle temperature.[2] |
1.2 Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC Plate | The chosen solvent system is not providing adequate separation. | - Adjust the polarity of the eluent. For non-polar compounds like this compound, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[3] - A common starting point for compounds of "normal" polarity is 10-50% ethyl acetate in hexane (B92381).[3] |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | - Decrease the proportion of the polar solvent in your eluent system. |
| Product Does Not Move from the Baseline (Low Rf) | The eluent is not polar enough. | - Gradually increase the proportion of the polar solvent in your eluent system. |
| Streaking of Spots on TLC or Column | The sample is overloaded, or the compound has low solubility in the eluent. The stationary phase (silica gel) may be too acidic. | - Ensure the sample is dissolved in a minimal amount of solvent before loading onto the column. - If solubility is an issue, consider a different solvent system. - For acid-sensitive compounds, the silica (B1680970) gel can be neutralized by washing with a solvent system containing a small amount of triethylamine (B128534). |
| Product is Decomposing on the Column | The compound is unstable on silica gel. | - Consider using a different stationary phase, such as alumina. - Deactivate the silica gel by running a solvent mixture containing a small amount of a neutralizing agent like triethylamine through the column before loading the sample. |
1.3 Liquid-Liquid Extraction
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of an Emulsion | Vigorous shaking of the separatory funnel, especially with chlorinated solvents or basic aqueous solutions.[4] The presence of surfactants or other compounds that stabilize the interface between the two liquid phases.[5] | - Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.[5] - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5] - Allow the mixture to stand for a period to see if the layers separate on their own. - If the emulsion persists, filtering the mixture through a pad of Celite can sometimes resolve the issue.[6] |
| Difficulty Identifying the Aqueous and Organic Layers | The densities of the two layers are very similar, or the layers are darkly colored. | - Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[4] |
| Precipitate Forms at the Interface | A compound in the reaction mixture is insoluble in both the organic and aqueous phases. | - It may be necessary to filter the entire mixture to remove the solid before proceeding with the extraction. The layers can then be separated. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities depend on the synthetic route.
-
From 3-phenylpropan-1-ol: Unreacted starting material (3-phenylpropan-1-ol) is a common impurity. Side products can include 3-phenyl-1-propene from elimination reactions.
-
From 3-phenylpropene: The primary impurity is often the isomeric product, (2-bromopropyl)benzene, formed from Markovnikov addition of HBr if conditions are not well-controlled for anti-Markovnikov addition.
Q2: How can I remove unreacted 3-phenylpropan-1-ol?
A2: Unreacted 3-phenylpropan-1-ol can be removed by washing the organic layer with water or brine during the workup. Due to its polarity and ability to hydrogen bond, it will preferentially partition into the aqueous phase. For more stubborn cases, column chromatography is effective, as the alcohol is significantly more polar than the desired bromide product.
Q3: What is a good solvent system for column chromatography of this compound?
A3: A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane (B109758).[3] A typical gradient could start with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., to a final concentration of 5-10% ethyl acetate in hexane). The ideal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q4: My purified this compound is a yellow liquid. Is it pure?
A4: Pure this compound is a clear, colorless to light yellow liquid.[7] A yellow color may indicate the presence of impurities. Purity should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be confirmed using several analytical methods:
-
Gas Chromatography (GC): A single peak indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon-¹³ (¹³C) NMR spectra should be clean and match the known spectrum of this compound. The absence of signals corresponding to starting materials or side products is a good indicator of purity.
-
Boiling Point Determination: A sharp and constant boiling point during distillation is indicative of a pure compound.
Section 3: Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₁Br | 199.09 | 237-238[7] |
| 3-Phenyl-1-propanol | C₉H₁₂O | 136.19 | 236[8][9] |
| 3-Phenyl-1-propene | C₉H₁₀ | 118.18 | 156-157[10] |
| (3-Chloropropyl)benzene | C₉H₁₁Cl | 154.64 | 218-220[11] |
| Cinnamyl alcohol | C₉H₁₀O | 134.18 | 250-258[12] |
Section 4: Experimental Protocols & Visualizations
4.1 General Purification Workflow
The following is a general protocol for the purification of this compound from a crude reaction mixture.
Step 1: Aqueous Workup (Extraction)
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether or dichloromethane) if the reaction was not performed in one.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated sodium bicarbonate solution (to neutralize any acidic byproducts).
-
Brine (to help break any emulsions and remove excess water).
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.
4.2 Purification by Fractional Distillation
-
Set up a fractional distillation apparatus.
-
Place the crude, concentrated product in the distillation flask with a magnetic stir bar.
-
If the product is prone to decomposition at high temperatures, perform the distillation under reduced pressure.[2]
-
Heat the flask gently and collect the fractions that distill at the appropriate boiling point for this compound (refer to Table 1, adjusting for pressure if necessary).
4.3 Purification by Column Chromatography
-
Prepare a silica gel column using a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of appropriate polarity, as determined by TLC. A common system is a gradient of ethyl acetate in hexane.
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
4.4 Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
4.5 Troubleshooting Logic for Poor Separation in Column Chromatography
Caption: Troubleshooting logic for column chromatography separation issues.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. nbinno.com [nbinno.com]
- 8. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 11. (3-Chloropropyl)benzene, 98% | Fisher Scientific [fishersci.ca]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Low Conversion in (3-Bromopropyl)benzene Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions involving (3-Bromopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in my coupling reaction with this compound?
A1: Low conversion in coupling reactions with this compound, a primary alkyl bromide, can stem from several factors. Unlike aryl halides, alkyl halides are susceptible to competing elimination reactions (E2) and slower oxidative addition to the palladium catalyst. Key areas to investigate include catalyst activity, reaction conditions (temperature, solvent, base), and the integrity of your reagents. For primary alkyl halides, β-hydride elimination can also be a competing pathway after oxidative addition, leading to byproducts.
Q2: What are the most common side reactions with this compound in these couplings?
A2: The most prevalent side reaction is E2 elimination, leading to the formation of allylbenzene. This is often promoted by strong, sterically hindered bases and higher temperatures. Other side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners. In Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is a common issue, often facilitated by the presence of oxygen and the copper co-catalyst.[1]
Q3: How can I minimize the competing E2 elimination reaction?
A3: To favor the desired coupling reaction over E2 elimination, consider the following strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides. For Heck and Sonogashira reactions, milder organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) can be effective.
-
Temperature Control: Lowering the reaction temperature can often suppress the elimination pathway, which typically has a higher activation energy than the coupling reaction.
-
Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, potentially outcompeting elimination.
Q4: My palladium catalyst appears to be decomposing (turning black). What causes this and how can I prevent it?
A4: The formation of palladium black indicates the precipitation of palladium(0) from the solution, leading to catalyst deactivation. This can be caused by:
-
Presence of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. Ensure you are using a suitable ligand for the specific coupling reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Low conversion in the Suzuki-Miyaura coupling of this compound is a common challenge. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Data Presentation: Representative Reaction Conditions for Suzuki Coupling
The following table summarizes typical reaction parameters for the Suzuki coupling of a substrate similar to this compound with various arylboronic acids. Yields are estimated based on literature for similar sp³-sp² couplings and may vary.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 75-90 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME/H₂O | 90 | 24 | 65-80 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 24 | 50-70 |
dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; PCy₃ = Tricyclohexylphosphine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is adapted for the Suzuki coupling of this compound with an arylboronic acid.[2]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) and deionized, degassed water (0.5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Coupling
The Heck reaction with this compound can be challenging due to the potential for β-hydride elimination from the alkylpalladium intermediate. Careful selection of reaction conditions is crucial.
Troubleshooting Workflow for Heck Coupling
Caption: Troubleshooting workflow for low Heck reaction conversion.
Data Presentation: Illustrative Reaction Conditions for Heck Coupling
The following table presents a range of conditions that could be explored for the Heck coupling of this compound, with expected trends in yield based on general principles for alkyl halides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Trend |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | Moderate Yield |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMA | 120 | Moderate to Good Yield |
| 3 | Styrene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 80 | Potentially Higher Yield |
| 4 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (1.5) | NMP | 110 | Moderate Yield |
PPh₃ = Triphenylphosphine; P(o-tol)₃ = Tri(o-tolyl)phosphine; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; DMF = Dimethylformamide; DMA = Dimethylacetamide; NMP = N-Methyl-2-pyrrolidone.
Experimental Protocol: General Procedure for Heck Coupling
This is a general starting protocol for the Heck reaction with this compound.
-
Reaction Setup: In a dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).
-
Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., DMF, 0.2 M). Stir for 10-15 minutes. Add this compound (1.0 equiv) and the alkene (1.2 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling of this compound requires careful control to prevent side reactions, particularly alkyne homocoupling.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for low Sonogashira coupling conversion.
Data Presentation: Illustrative Reaction Conditions for Sonogashira Coupling
This table provides a starting point for optimizing the Sonogashira coupling of this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Trend |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | Moderate Yield |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2) | DMF | 70 | Moderate Yield |
| 3 | Phenylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | Dioxane | 80 | Potentially Higher Yield, Less Homocoupling |
| 4 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N (2) | Toluene | 80 | Moderate to Good Yield |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagents: Add anhydrous and degassed solvent (e.g., THF, 0.2 M) and the amine base (e.g., Et₃N, 2 equiv). Stir for 10 minutes. Add this compound (1.0 equiv) and then slowly add the terminal alkyne (1.2 equiv) via syringe pump over an extended period to minimize homocoupling.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
Technical Support Center: Catalyst Deactivation in (3-Bromopropyl)benzene Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving (3-Bromopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue in cross-coupling reactions with this compound?
A1: this compound is a primary alkyl bromide. Palladium catalysts used in cross-coupling reactions can be prone to deactivation with such substrates through several pathways. A significant challenge is the potential for β-hydride elimination from the alkylpalladium intermediate, which can lead to the formation of undesired byproducts and inactive palladium species. Additionally, the reaction conditions required for the activation of the C-Br bond can sometimes lead to catalyst aggregation (e.g., formation of palladium black) or ligand degradation, further reducing catalytic activity.
Q2: What are the common visual indicators of catalyst deactivation?
A2: A common sign of catalyst deactivation is the formation of a black precipitate, often referred to as palladium black.[1][2] This indicates the aggregation of the palladium catalyst into an inactive form. Other indicators include a stall in the reaction progress (as monitored by TLC or LC-MS) despite the presence of starting materials, or a significant drop in the reaction rate over time.
Q3: How does the choice of ligand affect catalyst stability and activity?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often employed for challenging cross-coupling reactions.[3][4] These ligands can promote the formation of monoligated palladium(0) species, which are highly active, and their steric bulk can help prevent catalyst aggregation. The electronic properties of the ligand can also influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.
Q4: What are the most common side reactions observed with this compound?
A4: Besides the desired cross-coupling product, common side reactions include:
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Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Coupling of two molecules of the organometallic reagent or two molecules of this compound.
-
β-Hydride Elimination: This can lead to the formation of allylbenzene (B44316) and other related byproducts.
Q5: Can the solvent choice impact catalyst deactivation?
A5: Yes, the solvent can significantly influence catalyst stability. For instance, polar aprotic solvents like THF have been anecdotally reported to sometimes promote the formation of palladium black.[2] The choice of solvent also affects the solubility of the catalyst, reagents, and base, which can impact reaction rates and catalyst lifetime. It is often beneficial to screen different solvents (e.g., toluene, dioxane, DMF) to find the optimal conditions for a specific reaction.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | - Ensure the use of a fresh, high-quality palladium precursor and ligand.- Rigorously degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]- Consider using a pre-catalyst that is more readily activated. |
| Inappropriate Base | - The base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.- Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Low Reaction Temperature | - The oxidative addition of alkyl bromides can be slow. Gradually increase the reaction temperature and monitor for product formation. |
| Ligand Degradation | - Some phosphine ligands can be sensitive to air or high temperatures. Ensure the reaction is performed under an inert atmosphere.- Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs). |
Problem 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Strategy |
| Catalyst Agglomeration | - Use a ligand that provides better stabilization to the palladium nanoparticles. Bulky phosphine ligands can be effective.[3]- Lower the catalyst concentration. |
| Inappropriate Solvent | - Screen different solvents. Some solvents may better stabilize the catalytic species. |
| Presence of Oxygen | - Rigorously degas all solvents and the reaction vessel. Use techniques like freeze-pump-thaw cycles for solvents.[2] |
Problem 3: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Strategy |
| Slow Transmetalation | - Optimize the base and solvent to accelerate the transmetalation step, which will outcompete side reactions. |
| Presence of Oxygen | - Oxygen can promote oxidative homocoupling. Ensure a strictly inert atmosphere.[1] |
| β-Hydride Elimination | - This is a common issue with alkyl halides. The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination.- Lowering the reaction temperature may also reduce the rate of β-hydride elimination. |
Data Presentation: Representative Reaction Conditions for Cross-Coupling of this compound
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 75-90 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME/H₂O | 90 | 24 | 65-80 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 24 | 50-70 |
Data is illustrative and may vary based on specific experimental setup and reagent purity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2 equivalents)
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Degassed solvent (e.g., Toluene/H₂O, 10:1)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Potential pathways for catalyst deactivation during cross-coupling.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
References
Navigating Nucleophilic Substitution of (3-Bromopropyl)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance and other challenges during the nucleophilic substitution of (3-Bromopropyl)benzene. The information is tailored for professionals in research and drug development to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is steric hindrance a major concern when performing nucleophilic substitution on this compound?
A1: For most Sₙ2 reactions, significant steric hindrance is not a primary issue with this compound. The electrophilic carbon is a primary carbon, and the phenyl group is sufficiently distant on the propyl chain, minimizing direct steric interference with the backside attack of the nucleophile. The reaction rate is generally faster than that of benzyl (B1604629) bromide, where the phenyl group is directly adjacent to the reaction center and can cause some steric hindrance. However, using very bulky nucleophiles can still lead to a decrease in the reaction rate.
Q2: My reaction is showing a low yield of the desired substitution product. What are the likely causes and how can I troubleshoot this?
A2: Low yields in nucleophilic substitution reactions of this compound can stem from several factors. The most common issue is a competing elimination (E2) reaction, which is favored by strong, bulky bases and higher temperatures. Other potential causes include suboptimal reaction conditions or impure reagents.
To troubleshoot, consider the following:
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Temperature Control: Lowering the reaction temperature generally favors the Sₙ2 pathway over the E2 pathway.
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Choice of Base/Nucleophile: If your nucleophile is also a strong base, consider using a less basic but still effective nucleophile. For instance, in an ether synthesis, if a bulky alkoxide is leading to elimination, it may be better to use a less hindered alkoxide.
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Solvent Selection: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive, promoting the Sₙ2 reaction.
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Purity of Reagents: Ensure that your this compound, nucleophile, and solvent are pure and dry. Water or other protic impurities can deactivate strong nucleophiles.
Q3: I am observing the formation of an alkene byproduct. How can I minimize this elimination reaction?
A3: The formation of allylbenzene (B44316) is a result of an E2 elimination reaction competing with the desired Sₙ2 substitution. To minimize this side reaction:
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Use a less sterically hindered base/nucleophile.
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Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Choose a solvent that favors Sₙ2 reactions, such as a polar aprotic solvent.
Q4: What is the role of a phase-transfer catalyst and when should I consider using one?
A4: A phase-transfer catalyst (PTC) is beneficial when your nucleophile (often an inorganic salt) is soluble in an aqueous phase but your substrate, this compound, is soluble in an organic phase. The PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[1] This can lead to faster reaction rates, higher yields, and milder reaction conditions, while also minimizing the need for expensive and sometimes hazardous anhydrous polar aprotic solvents.[1] Consider using a PTC for reactions with nucleophiles like sodium cyanide or sodium azide (B81097) when using a biphasic solvent system.
Data Presentation: Comparative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of this compound and similar primary alkyl halides with various nucleophiles. This data is intended to serve as a guideline for experimental design.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |
| Methoxide | Sodium Methoxide | Methanol | Reflux | Not Specified | 3-Methoxypropylbenzene | Major Product | [2] |
| Phenoxide | Sodium Phenoxide | Ethanol | Reflux | Not Specified | 3-Phenoxypropylbenzene | Good | [3] |
| Azide | Sodium Azide | DMSO | Ambient | Overnight | 1-Azido-3-phenylpropane | ~73 (analogous) | [4] |
| Cyanide | Sodium Cyanide | DMSO | 90 | 2 | 4-Phenylbutanenitrile | ~87 (analogous) | [5] |
| Phthalimide (B116566) | Potassium Phthalimide | DMF | 150 (general) | Not Specified | 2-(3-Phenylpropyl)isoindoline-1,3-dione | High | |
| Hydrazine (B178648) (from Phthalimide) | Hydrazine Hydrate (B1144303) | Methanol | Reflux | 26 | 3-Phenylpropylamine | 95-99 |
Note: Some yields are for analogous reactions with similar substrates (e.g., benzyl bromide) and serve as a reasonable estimate.
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-3-phenylpropane
This protocol is adapted from the synthesis of benzyl azide.[4]
Materials:
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This compound
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Sodium Azide (NaN₃)
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Dimethyl sulfoxide (B87167) (DMSO)
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Deionized Water
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
Procedure:
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Dissolve this compound (1.0 eq.) in DMSO.
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Add sodium azide (1.5 eq.) to the solution.
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Stir the reaction mixture at room temperature overnight.
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Slowly add deionized water to the reaction mixture.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers and wash with brine (2x).
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and remove the solvent under reduced pressure to obtain the product.
Protocol 2: Synthesis of 3-Phenylpropylamine via Gabriel Synthesis
This protocol is based on the Gabriel synthesis of primary amines.
Materials:
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This compound
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Potassium phthalimide
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N,N-Dimethylformamide (DMF)
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Hydrazine hydrate
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Methanol
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Hydrochloric acid
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Sodium hydroxide (B78521) solution
Procedure:
-
N-Alkylation:
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In a round-bottom flask, combine this compound (1.0 eq.) and potassium phthalimide (1.1 eq.) in DMF.
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Heat the mixture with stirring. The reaction progress can be monitored by TLC.
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After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the N-(3-phenylpropyl)phthalimide.
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Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis:
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Suspend the N-(3-phenylpropyl)phthalimide in methanol.
-
Add hydrazine hydrate (1.2 eq.) and reflux the mixture for the specified time (e.g., 26 hours).
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Cool the reaction mixture and acidify with hydrochloric acid to precipitate phthalhydrazide.
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Filter off the precipitate and wash it with methanol.
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Concentrate the filtrate under reduced pressure.
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Make the residue basic with a sodium hydroxide solution and extract the amine with an organic solvent (e.g., diethyl ether).
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Dry the organic extracts, filter, and remove the solvent to yield 3-phenylpropylamine. A high yield of 95-99% has been reported for a similar process.
-
Visualizations
Logical Workflow for Troubleshooting Low Yields
References
Technical Support Center: Column Chromatography Purification of (3-Bromopropyl)benzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of (3-Bromopropyl)benzene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: For most applications involving this compound and its derivatives, silica (B1680970) gel (230-400 mesh) is the standard and recommended stationary phase. It is a versatile, slightly acidic adsorbent suitable for a wide range of compounds with moderate polarity. If your compound shows signs of degradation on silica, consider using deactivated silica gel or an alternative stationary phase like alumina.
Q2: How do I select the appropriate mobile phase (eluent) for my separation?
A2: The ideal mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The choice of eluent is critical for a successful separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides a retention factor (Rƒ) value between 0.2 and 0.4 for your target compound.[1] This Rƒ range generally ensures a good separation on the column.
Q3: How does the substituent on the benzene (B151609) ring affect the elution order?
A3: The nature of the substituent on the benzene ring significantly influences the polarity of the molecule and, therefore, its interaction with the stationary phase.
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Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, which can lead to stronger interactions with the polar silica gel surface. This may require a more polar eluent to achieve the desired Rƒ value.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) decrease the electron density of the ring. These derivatives are generally more polar than the parent this compound and will elute later, often requiring a more polar solvent system for efficient elution. In normal-phase chromatography, compounds with lower polarity elute first.[2][3]
Q4: What should I do if my compound is not eluting from the column?
A4: If your compound remains at the top of the column, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For very polar compounds that do not move even with 100% ethyl acetate, a more polar solvent system, such as methanol (B129727) in dichloromethane (B109758), can be employed.
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: Degradation on silica gel can occur with acid-sensitive compounds. To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (B128534), before loading your sample.
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Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation | Incorrect eluent polarity. Column overloading. Improper column packing. | Eluent Polarity: If the eluent is too polar, compounds will elute too quickly with poor separation. If it is not polar enough, compounds will not move. Use TLC to find an optimal solvent system with an Rƒ of 0.2-0.4 for the target compound.[1] Column Overloading: Use a higher ratio of silica gel to the crude product (typically 50:1 to 100:1 by weight). Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. |
| Compound Degradation | Acidic nature of silica gel. | Neutralize the silica gel by pre-eluting the column with a solvent mixture containing 1-3% triethylamine. Alternatively, use a different stationary phase like alumina. |
| Compound Not Eluting | Insufficient eluent polarity. Irreversible adsorption. | Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent system. Irreversible Adsorption: For highly polar or basic derivatives that bind strongly to silica, consider using a different stationary phase or reversed-phase chromatography. |
| Peak Tailing | Secondary interactions with silica gel. Column overload. Poorly packed column. | Minimize Secondary Interactions: Use high-purity, end-capped silica gel. Adding a small amount of a competing base like triethylamine to the mobile phase can also help.[4] Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[5] Repack Column: Ensure the column is packed evenly without any voids.[5] |
| Crude Sample Insoluble in Eluent | High concentration of a non-polar eluent. | Dissolve the crude sample in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, which can then be loaded onto the column. |
Experimental Protocols
Below are generalized experimental protocols for the column chromatography purification of this compound derivatives.
General Protocol for Column Chromatography
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TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate. The ideal system will give your target compound an Rƒ value between 0.2 and 0.4.[1]
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
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Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.
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Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.
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Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for samples not readily soluble in the eluent, use the dry loading method described in the troubleshooting guide.
-
-
Elution:
-
Begin elution with the determined solvent system.
-
Collect fractions and monitor them by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
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Example Purification Parameters for this compound Derivatives
The following table provides starting conditions for the purification of various this compound derivatives. These should be optimized using TLC for each specific reaction mixture.
| Derivative | Substituent Type | Typical Eluent System | Expected Elution Behavior |
| 4-Methoxy-(3-bromopropyl)benzene | Electron-Donating | Hexane / Ethyl Acetate (e.g., 95:5) | Elutes relatively quickly due to increased interaction with silica gel. |
| 4-Nitro-(3-bromopropyl)benzene | Electron-Withdrawing | Hexane / Ethyl Acetate (e.g., 80:20) | Elutes more slowly due to increased polarity, requiring a more polar eluent. |
| 4-Chloro-(3-bromopropyl)benzene | Electron-Withdrawing | Hexane / Dichloromethane | Elutes at an intermediate polarity between the methoxy (B1213986) and nitro derivatives. |
| 4-Fluoro-(3-bromopropyl)benzene | Electron-Withdrawing | Hexane / Ethyl Acetate (e.g., 90:10) | Similar to the chloro derivative, requiring a moderately polar eluent. |
Visualizations
Experimental Workflow for Column Chromatography
Caption: A generalized workflow for the purification of this compound derivatives using column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision tree to troubleshoot poor separation during column chromatography.
References
Technical Support Center: Recrystallization of Compounds Derived from (3-Bromopropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of various compounds synthesized using (3-Bromopropyl)benzene as a starting material or key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when trying to recrystallize a new compound derived from this compound?
A1: The most critical first step is to perform a solvent screen to identify a suitable recrystallization solvent or solvent system.[1] An ideal solvent will dissolve your compound sparingly or not at all at room temperature but will completely dissolve it at the solvent's boiling point.[1][2]
Q2: How do I perform a solvent screen?
A2: Place a small amount of your crude product into several test tubes. To each tube, add a few drops of a different solvent (e.g., ethanol, water, ethyl acetate, hexane, toluene) and observe the solubility at room temperature. If the compound does not dissolve, heat the test tube to the solvent's boiling point and observe if it dissolves. The best solvent is one where the compound is insoluble or sparingly soluble in the cold solvent but completely soluble in the hot solvent.[3]
Q3: My compound is an amine derivative. Are there any special considerations for recrystallizing these compounds?
A3: Yes, for amine derivatives, especially those with non-polar groups, you can consider crystallizing the salt form.[4] This can be achieved by protonating the amine with an acid like HCl.[4] The resulting salt will have different solubility characteristics and may be easier to crystallize.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Absolutely. A mixed solvent system is often used when no single solvent has the ideal solubility properties.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A common strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, indicating the saturation point has been reached.[5] Reheating to get a clear solution followed by slow cooling should induce crystallization.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) | Citations |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration and then try to cool again. - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. | [5][6] |
| The compound "oils out" instead of forming crystals. | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a solvent with a lower boiling point. - Insulate the flask to ensure gradual cooling. | [5] |
| Crystals form too quickly, resulting in a fine powder or impure product. | - The solution is too concentrated. - The cooling process is too fast. | - Add a small amount of hot solvent to redissolve the crystals and then allow the solution to cool more slowly. - Place the flask in a warm water bath that is allowed to cool to room temperature to slow down the crystallization process. | [5][6] |
| The recrystallized product is colored. | - Colored impurities are co-crystallizing with the product. | - After dissolving the compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. | [5] |
| Low recovery of the purified compound. | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete transfer of crystals. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the funnel is pre-heated before hot filtration to prevent the product from crystallizing in the funnel. - Rinse the crystallization flask with a small amount of the cold mother liquor and transfer this to the filter to recover all the crystals. | [2] |
Experimental Protocols
Protocol 1: Recrystallization of 3-Phenylpropanoic Acid
-
Compound: 3-Phenylpropanoic Acid
-
Solvent: Water
-
Methodology:
-
Dissolve 15 grams of crude 3-phenylpropanoic acid in 75 ml of 5% sodium hydroxide (B78521) solution with warming.
-
After reduction (as per the full synthesis protocol), neutralize the solution with hydrochloric acid.
-
Extract the product with ether.
-
Dry the ether extract with sodium sulfate (B86663) and evaporate the ether.
-
The residual oil will solidify upon rubbing.
-
Recrystallize the solid from hot water.
-
Pure 3-phenylpropanoic acid will be obtained as crystals upon cooling.[7]
-
Protocol 2: Recrystallization of 2-Cyano-N-(3-phenylpropyl)acetamide
-
Compound: 2-Cyano-N-(3-phenylpropyl)acetamide
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes
-
Methodology (Ethanol/Water):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[5]
-
Protocol 3: Recrystallization of 3-Methylamino-1-phenylpropanol
-
Compound: 3-Methylamino-1-phenylpropanol
-
Solvent: Cyclohexane
-
Methodology:
-
After the synthesis and work-up, the crude product is obtained.
-
Dissolve the crude 3-methylamino-1-phenylpropanol in a minimal amount of hot cyclohexane.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Collect the purified crystals by filtration.[8]
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Qualitative Solubility | Citations |
| 3-Phenylpropylamine | C₉H₁₃N | 135.21 | 116 (estimate) | 221 | Soluble in Chloroform, Ethyl Acetate; Not miscible in water. | [9][10] |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 47-50 | 280 | Soluble in hot water. | [7][11] |
| 3-Methylamino-1-phenylpropanol | C₁₀H₁₅NO | 165.23 | - | 170 / 31mmHg | Soluble in DMSO, slightly soluble in Methanol. | [12] |
| Fenoprofen (B1672519) | C₁₅H₁₄O₃ | 242.27 | - | - | Pharmacologically active as a non-steroidal anti-inflammatory drug. | [13] |
Signaling Pathway and Workflow Diagrams
Fenoprofen Mechanism of Action: COX Inhibition Pathway
Fenoprofen, a derivative of this compound, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[14][15] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By inhibiting COX enzymes, fenoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[15][16]
Caption: Fenoprofen inhibits COX enzymes, blocking prostaglandin (B15479496) synthesis.
Fenoprofen as a Biased Allosteric Enhancer at Melanocortin Receptors
Recent studies have shown that fenoprofen also acts as a biased allosteric enhancer at melanocortin receptors (MC3-5R).[17] It does not compete with the natural agonist but enhances its activity.[17] Interestingly, fenoprofen selectively activates the ERK1/2 signaling cascade without stimulating the canonical cAMP pathway, demonstrating biased signaling.[17] This opens up new therapeutic possibilities for this established drug.[17]
Caption: Fenoprofen's biased allosteric modulation of Melanocortin Receptors.
General Recrystallization Workflow
The following diagram illustrates a typical workflow for the recrystallization of a solid compound.
References
- 1. mt.com [mt.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 9. 3-PHENYLPROPYLAMINE | 2038-57-5 [chemicalbook.com]
- 10. 3-Phenylpropylamine, 98+% | Fisher Scientific [fishersci.ca]
- 11. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 12. chembk.com [chembk.com]
- 13. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 15. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: (3-Bromopropyl)benzene vs. (3-Chloropropyl)benzene
A comprehensive guide for researchers on the comparative reactivity of (3-Bromopropyl)benzene and (3-Chloropropyl)benzene in common organic transformations, supported by experimental data and detailed protocols.
In the realm of organic synthesis, the choice between an alkyl bromide and an alkyl chloride can significantly impact reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of the reactivity of this compound and (3-Chloropropyl)benzene, two key intermediates in the development of pharmaceuticals and other fine chemicals. The fundamental difference in their reactivity lies in the nature of the carbon-halogen bond, with the carbon-bromine bond being weaker and more polarizable than the carbon-chlorine bond. This distinction leads to observable differences in reaction kinetics and product yields in various synthetic applications.
Executive Summary of Reactivity
This compound is generally more reactive than (3-chloropropyl)benzene in nucleophilic substitution and Grignard reagent formation. This heightened reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the bromide a better leaving group.
Quantitative Data Comparison
Table 1: Relative Reaction Rates in Nucleophilic Substitution (SN2)
| Substrate | Relative Rate Constant (k_rel) |
| This compound | Estimated to be significantly higher |
| (3-Chloropropyl)benzene | Estimated to be lower |
| Proxy Data: 1-Halobutane with Azide | |
| 1-Bromobutane | 1,000 |
| 1-Chlorobutane | 200 |
The data for 1-halobutanes serves as a proxy to illustrate the general reactivity trend. The phenyl group in the target molecules may influence the absolute rates but the relative trend is expected to be similar.
Table 2: Typical Yields in Grignard Reagent Formation
| Starting Material | Typical Yield Range | Notes |
| This compound | 80-95% | Faster reaction initiation and completion. |
| (3-Chloropropyl)benzene | 50-80% | Slower initiation, may require activation (e.g., with iodine or 1,2-dibromoethane). |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the mechanisms of two common reactions for these substrates: Nucleophilic Substitution (SN2) and Grignard Reagent Formation.
Caption: SN2 Nucleophilic Substitution Mechanism.
Caption: Grignard Reagent Formation Workflow.
Experimental Protocols
The following are generalized yet detailed protocols for two common synthetic transformations where the choice between this compound and (3-Chloropropyl)benzene is critical.
Protocol 1: Nucleophilic Substitution - Cyanation
This protocol outlines the synthesis of 4-phenylbutanenitrile, a versatile intermediate.
Materials:
-
(3-halopropyl)benzene (1.0 eq)
-
Sodium cyanide (1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-halopropyl)benzene in DMSO.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 90°C and stir for 4-12 hours. The reaction with this compound will typically proceed faster. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Outcome:
-
With this compound: Higher yield (typically >85%) and shorter reaction time.
-
With (3-Chloropropyl)benzene: Lower yield and longer reaction time may be required.
Protocol 2: Grignard Reagent Formation and Reaction with Acetone (B3395972)
This protocol describes the preparation of 2-methyl-5-phenyl-2-pentanol.
Materials:
-
(3-halopropyl)benzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount, if needed)
-
Acetone (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Add a small portion of anhydrous ether to cover the magnesium.
-
Dissolve (3-halopropyl)benzene in anhydrous ether and add it to the dropping funnel.
-
Add a small amount of the halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and gentle reflux), add a crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The reaction with this compound will initiate more readily.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetone in anhydrous ether and add it dropwise to the cooled Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography.
-
Expected Outcome:
-
With this compound: Higher yield of the Grignard reagent and subsequently the alcohol.
-
With (3-Chloropropyl)benzene: Formation of the Grignard reagent is more challenging and may result in a lower overall yield of the alcohol.
Conclusion
For researchers and professionals in drug development and chemical synthesis, understanding the nuances of reactivity between similar starting materials is paramount for optimizing synthetic routes. The evidence strongly supports the superior reactivity of this compound over (3-Chloropropyl)benzene in common nucleophilic substitution and Grignard reactions. While (3-Chloropropyl)benzene may be a more cost-effective starting material, the potential for higher yields and shorter reaction times often makes this compound the more efficient choice for laboratory and industrial applications. The provided protocols offer a solid foundation for utilizing these reagents in a variety of synthetic contexts.
Bromide vs. Tosylate in Phenylpropyl Systems: A Comparative Guide to Leaving Group Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate leaving group is a critical decision in the strategic design of synthetic routes, profoundly influencing reaction rates, yields, and mechanistic pathways. This guide provides an in-depth comparison of two commonly employed leaving groups, bromide and tosylate, within the context of phenylpropyl systems. The presence of the phenyl group at various positions (1, 2, or 3) on the propyl chain introduces unique electronic and steric effects that modulate the reactivity of these leaving groups. This comparison is supported by established chemical principles and analogous experimental data to inform the rational selection of a leaving group for specific research and development applications.
Executive Summary
Generally, tosylate is considered a superior leaving group to bromide. This is attributed to the greater stability of the tosylate anion, which is resonance-stabilized, making it a weaker base and thus more willing to depart. However, the reactivity in phenylpropyl systems is nuanced. For substrates such as 2-phenylpropyl systems, the potential for neighboring group participation by the phenyl ring can significantly accelerate reaction rates and influence stereochemical outcomes, often leading to the formation of a phenonium ion intermediate. In such cases, the inherent differences in leaving group ability might be augmented or diminished by the participation of the phenyl group. For 1-phenylpropyl (benzylic-like) and 3-phenylpropyl systems, the competition between S(_N)1, S(_N)2, E1, and E2 pathways is highly dependent on the substrate structure, nucleophile, and solvent, with the choice of leaving group playing a pivotal role in directing the reaction towards the desired outcome.
Data Presentation: Comparative Analysis of Bromide and Tosylate Leaving Groups
| Feature | Bromide (Br⁻) | Tosylate (TsO⁻) | Rationale & Supporting Data |
| Leaving Group Ability (General) | Good | Excellent | The tosylate anion is highly stabilized by resonance, delocalizing the negative charge over three oxygen atoms and the benzene (B151609) ring. This makes it a very weak base and an excellent leaving group.[1][2] |
| pKa of Conjugate Acid (H-LG) | HBr: ~ -9 | p-Toluenesulfonic acid: ~ -2.8 | The much lower pKa of p-toluenesulfonic acid indicates that the tosylate anion is a significantly weaker base than the bromide ion, correlating with its better leaving group ability. |
| Relative Solvolysis Rate (kOTs/kBr) | 1 | Typically > 1 (often in the range of 10-100 for S(N)1 reactions) | In the absence of strong neighboring group participation or unusual steric effects, tosylates react significantly faster than bromides in solvolysis reactions. For example, in the solvolysis of o-nitrobenzyl derivatives, the kOTs/kBr ratios were found to be between 10 and 30.[3] |
| Reactivity in Phenylpropyl Systems | |||
| 1-Phenylpropyl | Prone to S(_N)1 due to benzylic stabilization. | Also prone to S(_N)1. The better leaving group ability of tosylate will lead to faster carbocation formation. | The secondary benzylic nature of the 1-phenylpropyl system can stabilize a carbocation intermediate, favoring an S(_N)1 pathway. Tosylate's superior leaving group ability will accelerate this ionization step. |
| 2-Phenylpropyl | Subject to neighboring group participation (NGP). | Also subject to significant NGP, forming a phenonium ion. The rate enhancement due to NGP can be substantial.[4][5] | The phenyl group can act as an internal nucleophile, leading to a bridged phenonium ion. This anchimeric assistance can significantly increase the rate of reaction for both leaving groups, potentially masking the intrinsic difference in their leaving group ability.[4] |
| 3-Phenylpropyl | Less prone to direct NGP. Behaves more like a standard primary alkyl halide. | Behaves more like a standard primary alkyl tosylate. Will generally be more reactive than the bromide in S(_N)2 reactions. | With the phenyl group at the 3-position, direct anchimeric assistance is less likely. Therefore, the intrinsic superiority of tosylate as a leaving group is expected to be the dominant factor in determining reactivity. |
| Considerations for S(_N)2 Reactions | Good substrate for S(_N)2. | Excellent substrate for S(_N)2. | In S(_N)2 reactions, the bond to the leaving group is broken in the rate-determining step. A better leaving group like tosylate will lower the activation energy of this step, leading to a faster reaction.[2] |
| Considerations for Elimination Reactions | E2 reactions are common with strong, bulky bases. | E2 reactions are also common. The better leaving group ability can sometimes favor elimination over substitution. | Both are good leaving groups for E2 elimination reactions, which generally prefer anti-periplanar geometry. |
Experimental Protocols
Detailed below are generalized experimental protocols for the synthesis of a phenylpropyl tosylate and a subsequent comparative kinetic analysis of its solvolysis against the corresponding phenylpropyl bromide.
Synthesis of 3-Phenylpropyl Tosylate
This protocol describes the conversion of 3-phenyl-1-propanol (B195566) to its corresponding tosylate.
Materials:
-
3-phenyl-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
Dissolve 3-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-phenylpropyl tosylate.
Comparative Solvolysis Kinetics (Acetolysis)
This protocol outlines a method to compare the rates of acetolysis of 3-phenylpropyl bromide and 3-phenylpropyl tosylate.
Materials:
-
3-Phenylpropyl bromide
-
3-Phenylpropyl tosylate
-
Glacial acetic acid
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Prepare the acetolysis solution: a 9:1 (v/v) mixture of acetic anhydride and concentrated sulfuric acid. This should be prepared fresh.[6]
-
In separate, identical reaction vessels, dissolve equimolar amounts of 3-phenylpropyl bromide and 3-phenylpropyl tosylate in glacial acetic acid.
-
Place the reaction vessels in a constant temperature bath (e.g., 70 °C).
-
At time t=0, add an equal volume of the freshly prepared acetolysis solution to each reaction vessel with vigorous stirring.
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench them by adding to a stirred slurry of ice and sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and analyze by GC-MS to determine the extent of reaction by monitoring the disappearance of the starting material and the appearance of the product, 3-phenylpropyl acetate.
-
The rate constants can be determined by plotting the natural logarithm of the concentration of the starting material versus time.
Mandatory Visualization
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of palladium catalyst efficacy in the Suzuki coupling of (3-bromopropyl)benzene, supported by experimental data and protocols.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical to the success of this reaction, particularly when employing challenging substrates such as alkyl halides. This guide provides a comparative overview of the efficacy of various palladium catalysts for the Suzuki coupling of this compound with arylboronic acids, a key transformation for introducing the 3-phenylpropyl moiety into diverse molecular architectures.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is influenced by several factors, including the nature of the ligand, the palladium precursor, the base, and the solvent system. While a direct, comprehensive comparative study under identical conditions is not extensively available in the literature, the following table summarizes the performance of different classes of palladium catalysts in the Suzuki coupling of this compound and analogous unactivated alkyl bromides. This data, compiled from various sources, provides valuable insights into the relative performance of these catalytic systems.
| Catalyst System | Ligand Type | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Monodentate Phosphine (B1218219) | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | RT | 12 | ~95 | ~1900 | |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene | 4-Tolylboronic acid | NaOtBu | Dioxane | 80 | 2 | >98 | >1960 | [1] |
| Herrmann's Catalyst (Palladacycle) | Phosphine (in situ) | Phenylboronic acid | Na₂CO₃ | Xylene | 130 | 18 | High | High | |
| Pd/C (10 mol%) | Heterogeneous | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 24 | Good | - | |
| Pd(PPh₃)₄ | Monodentate Phosphine | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 50-70 | 10-14 |
Note: The data presented is compiled from various sources with potentially different reaction conditions and may not represent a direct head-to-head comparison. "RT" denotes room temperature. TON is calculated as (moles of product / moles of catalyst).
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation and optimization of synthetic methods. Below are representative protocols for the Suzuki coupling of this compound using different classes of palladium catalysts.
Protocol 1: General Procedure using a Phosphine Ligand-Based Catalyst
This protocol is a general method for the Suzuki coupling of this compound with an arylboronic acid using a palladium acetate (B1210297)/tri(tert-butyl)phosphine catalytic system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate and tri(tert-butyl)phosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene to the flask and stir for 10 minutes at room temperature to form the active catalyst.
-
To a separate flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill this flask with an inert gas three times.
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC) Ligand-Based Catalyst
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a pre-formed NHC-palladium complex.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a vial equipped with a magnetic stir bar, add [Pd(IPr)(cinnamyl)Cl], sodium tert-butoxide, and the arylboronic acid.
-
Add anhydrous 1,4-dioxane to the vial.
-
Add this compound to the mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the progress by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Coupling and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Concluding Remarks
The choice of palladium catalyst for the Suzuki coupling of this compound significantly impacts the reaction's efficiency. Catalytic systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes generally exhibit high activity, often allowing for milder reaction conditions and achieving excellent yields.[1] Palladacycles also serve as robust and highly active pre-catalysts. While heterogeneous catalysts like Pd/C offer the advantage of easier separation and recyclability, they may require more forcing conditions. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, scale, and desired purity of the final product. The provided protocols offer a starting point for developing efficient and reliable methods for this important transformation.
References
Comparative Analysis of Bases for Elimination Reactions of (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Allylbenzene (B44316) Synthesis
The elimination reaction of (3-Bromopropyl)benzene to form allylbenzene is a critical transformation in organic synthesis, providing a valuable precursor for various pharmaceuticals and fine chemicals. The choice of base plays a pivotal role in directing the reaction towards the desired elimination product while minimizing the competing substitution pathway. This guide provides a comparative analysis of various bases, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Executive Summary of Base Performance
The efficacy of different bases in promoting the E2 elimination of this compound varies significantly, primarily influenced by the base's strength, steric hindrance, and the reaction temperature. A summary of the expected outcomes is presented below:
| Base | Base Type | Key Characteristics | Expected Major Product | Expected Yield of Allylbenzene |
| Sodium Methoxide (B1231860) (NaOMe) | Strong, Non-bulky | Promotes both SN2 and E2 | Mixture of Allylbenzene and 3-Methoxypropylbenzene | Moderate to Low (temperature dependent) |
| Sodium Ethoxide (NaOEt) | Strong, Non-bulky | Similar to NaOMe, slightly more E2 favored | Mixture of Allylbenzene and 3-Ethoxypropylbenzene | Moderate |
| Potassium tert-Butoxide (KOtBu) | Strong, Bulky | Sterically hindered, poor nucleophile | Allylbenzene | High |
| Sodium Hydroxide (NaOH) | Strong, Non-bulky | Less effective in organic solvents | Mixture, favors SN2 under PTC | Low |
| 1,8-Diazabicycloundec-7-ene (DBU) | Strong, Non-nucleophilic | Organic-soluble, sterically hindered amine | Allylbenzene | High |
Detailed Experimental Protocols
General Procedure for Elimination Reactions of this compound
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol) under an inert atmosphere (e.g., nitrogen or argon), the selected base (1.1-1.5 eq) is added portion-wise or as a solution at a specific temperature. The reaction mixture is stirred for a designated period, and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford the desired allylbenzene.
Specific Protocols:
1. Reaction with Sodium Methoxide (NaOMe)
-
Procedure: In a round-bottom flask, this compound (2.0 mL) is added to a 2M solution of sodium methoxide in methanol (B129727) (10 mL). The reaction can be conducted at room temperature or at reflux (heating to the boiling point of the solvent).[1]
-
Work-up: After 40 minutes, the reaction mixture is transferred to a separatory funnel, and 10 mL of water is added. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are dried and concentrated. Product distribution is typically analyzed by GC.[1]
-
Expected Outcome: At room temperature, the major product is expected to be the SN2 substitution product, 3-methoxypropylbenzene. At reflux, the proportion of the E2 elimination product, allylbenzene, is expected to increase.
2. Reaction with Potassium tert-Butoxide (KOtBu)
-
Procedure: To a solution of this compound in anhydrous THF at 0 °C, a solution of potassium tert-butoxide (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Expected Outcome: Due to the steric bulk of the tert-butoxide, which acts as a strong base but a poor nucleophile, the E2 elimination is highly favored, leading to a high yield of allylbenzene.
Reaction Mechanisms and Logical Relationships
The competition between the SN2 and E2 pathways is a key consideration in the reaction of this compound with a base.
Experimental Workflow
The general workflow for carrying out and analyzing the elimination reactions is depicted below.
Caption: General experimental workflow for the base-mediated reaction of this compound.
SN2 vs. E2 Reaction Pathways
The choice of base dictates whether the reaction proceeds primarily through a substitution (SN2) or an elimination (E2) mechanism.
Caption: Competing SN2 and E2 pathways for this compound with different bases.
References
Validating Novel Compound Structures: A Comparative Guide to Syntheses with (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized using (3-bromopropyl)benzene as a key intermediate. We explore its application in the development of promising therapeutic agents, including Monoamine Oxidase B (MAO-B) inhibitors, MraY antibacterial agents, and Dopamine (B1211576) D2/D3 receptor ligands. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key biological pathways and experimental workflows to support researchers in validating and exploring new chemical entities.
Synthesis of Novel Compounds: A Comparative Overview
This compound is a versatile reagent in medicinal chemistry, primarily utilized for its ability to introduce a phenylpropyl moiety into various molecular scaffolds.[1] This section compares the synthesis of three classes of bioactive compounds where this compound can be employed as a starting material or a key intermediate.
Quinolinone derivatives have been identified as potent and selective inhibitors of MAO-B, an important target in the treatment of neurodegenerative diseases like Parkinson's disease.[2][3] The synthesis of these compounds can be achieved through various routes, with some involving the alkylation of a phenol (B47542) or amine with this compound.
Table 1: Comparison of MAO-B Inhibitors
| Compound Class | Synthetic Approach | Key Reagents | Performance Metric (IC50 for MAO-B) |
| 3,4-Dihydro-2(1H)-quinolinones | Alkylation of hydroxyphenylethylamines followed by cyclization | This compound, 4-hydroxyphenylethylamine | Nanomolar range[3] |
| Benzofuran Derivatives | Cyclization of benzyl (B1604629) ether precursors | Substituted phenols, propargyl bromide | 0.037 µM (for compound C14)[4] |
| N-Arylated Heliamine Analogues | Buchwald-Hartwig amination | Heliamine, aryl halides | 1.55 µM (for compound 4h)[5] |
MraY is a crucial enzyme in the bacterial cell wall synthesis pathway, making it an attractive target for novel antibiotics.[6] While direct synthesis from this compound is less common for complex natural product analogs, the phenylpropyl motif can be incorporated into simplified analogs designed to mimic the natural inhibitors.
Table 2: Comparison of MraY Inhibitors
| Compound Class | General Synthetic Strategy | Key Moieties | Performance Metric (MIC in µg/mL) |
| Sphaerimicin Analogues | Multi-step synthesis involving macrocyclization | Uridine, aminoribose, substituted piperidine | 2-8 µg/mL against S. aureus and E. faecium[7] |
| 1,2,4-Triazole-based Inhibitors | Condensation of hydrazides and isothiocyanates | 1,2,4-triazole core | IC50 of 25 µM against MraY[8] |
| Tunicamycin Analogues | Chemical modification of the natural product | Uridine, fatty acid chain | IC50 in the low pM range against MraY[9] |
Dopamine D2 and D3 receptors are key targets for antipsychotic and anti-Parkinsonian drugs. The synthesis of ligands for these receptors often involves the introduction of an N-arylpiperazine moiety, which can be achieved through alkylation with reagents like this compound.
Table 3: Comparison of Dopamine D2/D3 Receptor Ligands
| Compound Class | Synthetic Approach | Key Reagents | Performance Metric (Ki for D2/D3) |
| Bitopic Ligands based on Fallypride | Alkylation of a precursor with a suitable bromide | Fallypride precursor, (bromomethyl)benzene | D3 Ki = 2.5 ± 0.1 nM; D2 Ki = 16.9 ± 0.9 nM[10] |
| N-Phenylpiperazine Analogs | Coupling of amines with benzoic acids | N-phenylpiperazine, substituted benzoic acids | D2 Ki = 349–7522 nM; D3 Ki = 96–1413 nM[11] |
| Bivalent 5-OH-DPAT Ligands | Dimerization of a pharmacophore with a linker | 5-OH-DPAT, alkyl dihalide | D2 Ki = 2.0 nM; D3 Ki = 0.44 nM[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of novel compounds. This section provides methodologies for the synthesis of a representative compound class and for key biological assays.
This protocol describes a general method for the synthesis of N-arylpiperazine derivatives, a common scaffold for dopamine receptor ligands.
-
Alkylation: To a solution of the desired N-arylpiperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(3-phenylpropyl)-N'-arylpiperazine.
This assay is used to determine the affinity of a novel compound for the dopamine D2 receptor.[13][14]
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor.[13]
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [3H]spiperone), and the test compound at various concentrations. For determining total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).[13]
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.[13]
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound from the IC50 value using the Cheng-Prusoff equation.
This assay measures the ability of a compound to inhibit the activity of the MraY enzyme.[16]
-
Assay Components: The assay mixture contains purified MraY enzyme, the lipid substrate (e.g., undecaprenyl phosphate), and the soluble substrate UDP-MurNAc-pentapeptide labeled with a fluorescent donor. A fluorescent acceptor is embedded in the lipid micelles.[16]
-
Reaction Initiation: Incubate the enzyme and the test compound for a set period before initiating the reaction by adding the fluorescently labeled substrate.
-
Detection: Monitor the fluorescence resonance energy transfer (FRET) signal over time. Inhibition of MraY will result in a decreased FRET signal.[16]
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
This assay determines the inhibitory potency of a compound against MAO-B.[5]
-
Enzyme and Substrate: Use a source of MAO-B (e.g., recombinant human MAO-B) and a suitable substrate (e.g., kynuramine (B1673886) or a luminogenic substrate).
-
Assay Procedure: Pre-incubate the enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Detection: Measure the product formation over time using a fluorometer or luminometer.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Visualizing Pathways and Workflows
Understanding the biological context and experimental design is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general workflow for compound validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 12. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Kinetics of (3-Bromopropyl)benzene Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic studies of nucleophilic substitution reactions involving (3-Bromopropyl)benzene. Understanding the reaction kinetics of this versatile reagent is crucial for optimizing synthetic routes, predicting product formation, and developing efficient processes in medicinal chemistry and materials science. This document summarizes available quantitative data, details experimental methodologies, and visually represents reaction pathways and workflows to facilitate a deeper understanding of the factors governing these reactions.
Introduction to Nucleophilic Substitution Reactions of this compound
This compound is a primary alkyl halide, a structural feature that heavily influences its reactivity in nucleophilic substitution reactions. The primary carbon atom attached to the bromine is relatively unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (S facilitéit) reactions. In an S facilitéit mechanism, the reaction rate is dependent on the concentration of both the substrate and the nucleophile.
The reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the bromine atom. This concerted mechanism involves a single transition state where the bond to the nucleophile is forming concurrently with the cleavage of the carbon-bromine bond. The presence of the phenyl group at the end of the propyl chain can influence the reaction rate through electronic and steric effects, although its direct steric hindrance at the reaction center is minimal compared to substrates like benzyl (B1604629) bromide where the phenyl group is directly attached to the benzylic carbon.
Comparative Kinetic Data
While extensive kinetic data for a wide range of nucleophiles with this compound is not centrally compiled, a review of available literature and analogous reactions allows for a comparative analysis. The following table summarizes expected reactivity trends and available qualitative comparisons.
| Nucleophile | Solvent | Reaction Type | Relative Rate | Factors Influencing Rate |
| Azide (N₃⁻) | Acetone/Water | S facilitéit | Fast | Strong nucleophile, moderate solvent polarity. |
| Cyanide (CN⁻) | DMSO | S facilitéit | Fast | Strong nucleophile, polar aprotic solvent enhances nucleophilicity. |
| Iodide (I⁻) | Acetone | S facilitéit (Finkelstein) | Fast | Good nucleophile, reaction driven by precipitation of NaBr. |
| Hydroxide (OH⁻) | Ethanol/Water | S facilitéit/E2 | Moderate | Strong nucleophile and base; potential for competing elimination. |
| Water (H₂O) | Ethanol/Water | S facilitéit (Solvolysis) | Slow | Weak nucleophile, reaction is typically slow. |
| Ethanol (EtOH) | Ethanol | S facilitéit (Solvolysis) | Very Slow | Weak nucleophile, reaction is typically very slow. |
Qualitative Comparison with Other Alkyl Halides:
In S facilitéit reactions, the rate is sensitive to steric hindrance around the reaction center. A qualitative comparison places the reactivity of this compound as follows:
-
This compound > Benzyl bromide: Although benzyl bromide is a primary halide, the adjacent phenyl group provides more steric hindrance to the backside attack of the nucleophile compared to the more distant phenyl group in this compound.[1]
-
This compound > p-Bromotoluene: p-Bromotoluene is an aryl halide, where the bromine is directly attached to the sp²-hybridized carbon of the benzene (B151609) ring. S facilitéit reactions do not readily occur on sp² carbons due to the high energy required to break the C-Br bond and the steric hindrance of the ring.[1]
Experimental Protocols for Kinetic Studies
The kinetic analysis of the substitution reactions of this compound typically involves monitoring the disappearance of the reactant or the appearance of the product over time. A common experimental setup is described below.
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Solvent (e.g., acetone, dimethyl sulfoxide)
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., HPLC, GC, or a conductivity meter)
-
Quenching solution (if necessary)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Setup: Place the this compound solution in a thermostatted reaction vessel maintained at a constant temperature.
-
Initiation: Add the nucleophile solution to the reaction vessel and start the timer simultaneously.
-
Sampling: At regular intervals, withdraw aliquots of the reaction mixture.
-
Quenching: If the reaction is fast, immediately quench the reaction in the aliquot by adding it to a suitable quenching solution.
-
Analysis: Analyze the concentration of this compound or the product in each aliquot using a pre-calibrated analytical technique.
-
Data Analysis: Plot the reciprocal of the concentration of this compound versus time. For a second-order reaction, this should yield a straight line. The slope of this line is the second-order rate constant, k.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the S facilitéit reaction mechanism and a general experimental workflow for kinetic studies.
References
A Mechanistic Investigation of (3-Bromopropyl)benzene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Bromopropyl)benzene is a versatile reagent in organic synthesis, prized for its ability to introduce the 3-phenylpropyl group into a variety of molecular scaffolds. Its reactivity is primarily dictated by the C-Br bond, which can be cleaved through several key reaction pathways, including nucleophilic substitution, elimination, Grignard reagent formation, and metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of these reaction pathways, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.
Nucleophilic Substitution: A Versatile Functionalization Strategy
This compound readily undergoes nucleophilic substitution reactions, primarily via an S(_N)2 mechanism, making it a valuable precursor for the synthesis of a wide range of functionalized molecules.[1] The reactivity of this compound in S(_N)2 reactions is influenced by steric hindrance around the electrophilic carbon. Compared to benzyl (B1604629) bromide, where the phenyl group is directly attached to the benzylic carbon, the additional two-carbon chain in this compound reduces steric hindrance, leading to a faster reaction rate.
Comparative Analysis of Nucleophilic Substitution Reactions
The choice of nucleophile and reaction conditions significantly impacts the yield of the substitution product. Below is a comparison of yields for the reaction of this compound and analogous benzylic bromides with various nucleophiles.
| Nucleophile | Reagent | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |
| Azide (B81097) | Sodium Azide (NaN₃) | Benzyl bromide | DMSO | Ambient | Benzyl azide | 73[2] |
| Cyanide | Sodium Cyanide (NaCN) | 2-bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | DMSO | 90 | 2-bromo-1-(cyanomethyl)-5-methoxy-3-methylbenzene | 87[3] |
| Piperidine (amine) | 1-Boc-piperazine | This compound | Not specified | Not specified | 1-Boc-4-(3-phenylpropyl)piperazine | Not specified[4] |
Experimental Protocol: Synthesis of Benzyl Azide from Benzyl Bromide
This protocol provides a representative procedure for a nucleophilic substitution reaction that can be adapted for this compound.
-
Materials: Benzyl bromide, Sodium azide, Dimethyl sulfoxide (B87167) (DMSO), Diethyl ether, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve benzyl bromide (1.0 eq.) in DMSO.
-
Add solid sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture overnight at ambient temperature.
-
Slowly add water to quench the reaction.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.[2]
-
Competition Between Substitution and Elimination
The reaction of this compound with a strong base, such as sodium methoxide (B1231860), can lead to a mixture of substitution (S(_N)2) and elimination (E2) products. The reaction outcome is highly dependent on the reaction temperature. Higher temperatures generally favor the elimination pathway.
Experimental Data: Reaction with Sodium Methoxide
A study involving the reaction of this compound with 2M sodium methoxide in methanol (B129727) at both room temperature and reflux provides insight into this competition. The product distribution can be analyzed by Gas Chromatography (GC).
| Condition | Major Product | Minor Product |
| Room Temperature | 3-Methoxypropylbenzene (S(_N)2) | Allylbenzene (E2) |
| Reflux | Allylbenzene (E2) | 3-Methoxypropylbenzene (S(_N)2) |
Experimental Protocol: Substitution vs. Elimination with Sodium Methoxide
-
Materials: this compound, 2M Sodium methoxide in methanol, Water, Magnetic stir bar, Round-bottom flask, Reflux condenser, Separatory funnel.
-
Procedure (at Reflux):
-
In a 25 mL round-bottom flask, combine 2 mL of this compound and a magnetic stir bar.
-
Add 10 mL of 2M sodium methoxide in methanol.
-
Assemble a reflux apparatus and heat the mixture at reflux for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 10 mL of water.
-
Separate the layers and collect the organic layer for GC analysis.
-
-
Procedure (at Room Temperature):
-
Follow the same setup as above but stir the reaction mixture at room temperature for 40 minutes instead of refluxing.
-
Proceed with the workup as described for the reflux reaction.
-
Grignard Reagent Formation: Creating a Potent Nucleophile
This compound can be converted into the corresponding Grignard reagent, 3-phenylpropylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent. This organometallic compound is a powerful nucleophile and a strong base, widely used for forming new carbon-carbon bonds.
Comparative Yields of Grignard Reagent Formation
The yield of Grignard reagent formation is dependent on the reactivity of the alkyl halide, which follows the trend R-I > R-Br > R-Cl. While the yield of 3-phenylpropylmagnesium bromide is often assumed to be near-quantitative for subsequent reactions, it is important to consider that side reactions, such as Wurtz coupling, can occur.
| Alkyl Halide Type | Relative Reactivity | Typical Yield Range (%) |
| Alkyl Iodide | Very High | 85-95 |
| Alkyl Bromide | High | 70-90 |
| Alkyl Chloride | Moderate | 50-80 |
Experimental Protocol: Preparation of 3-Phenylpropylmagnesium Bromide
-
Materials: Magnesium turnings, Anhydrous diethyl ether, this compound, Iodine crystal (optional, as an activator).
-
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming or the disappearance of the iodine color.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution is the Grignard reagent and should be used immediately.
-
Nickel-Catalyzed Cross-Coupling Reactions
This compound can participate in nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, to form new carbon-carbon bonds. These reactions offer an efficient method for constructing complex molecules.
Example of a Nickel-Catalyzed Cross-Coupling Reaction
A study on the nickel-catalyzed cross-coupling of alkyl Grignard reagents with aryl halides demonstrated the formation of 1,1-diarylalkanes. While not directly using this compound as the electrophile, a similar reaction with an aryl Grignard reagent and an alkyl halide achieved a 67% yield of the cross-coupled product.
Experimental Protocol: General Procedure for Nickel-Catalyzed Kumada Coupling
This protocol for the Kumada coupling of an aryl bromide with a Grignard reagent can be adapted for reactions involving this compound as the electrophile.
-
Materials: Nickel(II) chloride hydrate (B1144303) (catalyst), Aryl bromide, tert-Butylmagnesium chloride (Grignard reagent), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the aryl bromide in THF, add the nickel(II) chloride hydrate catalyst.
-
Cool the mixture to -10 °C.
-
Slowly add the tert-butylmagnesium chloride solution.
-
Stir the reaction at -10 °C for 30 minutes.
-
Quench the reaction and proceed with a standard aqueous workup and purification.
-
Visualizing Reaction Pathways and Workflows
DOT Language Scripts for Diagrams:
References
A Comparative Guide to the Reaction Products of (3-Bromopropyl)benzene for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic utility of (3-bromopropyl)benzene, a versatile reagent in organic chemistry and drug discovery. We present a comparative overview of its reactivity in several key reaction types, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions (Suzuki and Heck), and Grignard reactions. This document offers detailed experimental protocols, quantitative data for product characterization, and a discussion of the potential biological relevance of the resulting compounds, aiding researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature. The terminal bromine atom on the propyl chain serves as an excellent leaving group for nucleophilic substitution and a handle for organometallic reactions, while the phenyl group can be a crucial pharmacophore or a site for further functionalization. This guide explores the characterization and validation of products derived from this compound, offering a comparative perspective on various synthetic transformations.
Performance Comparison of Key Reaction Types
The following table summarizes the typical performance of this compound in different reaction classes. The data presented is a synthesis of literature values for closely related substrates and provides a benchmark for expected outcomes.
| Reaction Type | Typical Nucleophile/Electrophile | Product Class | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Limitations |
| Nucleophilic Substitution (SN2) | Sodium Azide (B81097) (NaN₃) | Alkyl Azide | 80-95 | DMF, 80-100 °C | High yields, broad substrate scope, reliable. | Use of potentially hazardous reagents (azides). |
| Sodium Cyanide (NaCN) | Alkyl Nitrile | 70-90 | DMSO or EtOH, reflux | Introduction of a versatile cyano group. | Toxicity of cyanide salts. | |
| Suzuki Coupling | Phenylboronic Acid | 1,4-Diphenylbutane | 60-80 | Pd catalyst, base, toluene (B28343)/water, 90-100 °C | Forms C(sp³)-C(sp²) bonds, good functional group tolerance. | Catalyst sensitivity, potential for side reactions. |
| Heck Coupling | Styrene (B11656) | (E)-1,5-Diphenylpent-1-ene | 50-70 | Pd catalyst, base, DMF or NMP, 100-140 °C | Forms C-C bonds with alkenes, stereoselective. | Higher temperatures often required, catalyst loading can be high. |
| Grignard Reaction | Acetone (B3395972) | 2-Methyl-4-phenylbutan-2-ol | 70-85 | Anhydrous ether (THF or Et₂O), room temp. | Forms C-C bonds with carbonyls, versatile. | Highly sensitive to moisture and protic solvents. |
Experimental Protocols and Characterization Data
This section provides detailed experimental procedures for the synthesis and characterization of representative products from this compound.
Nucleophilic Substitution: Synthesis of 3-Phenylpropyl Azide
This protocol is adapted from a one-pot nucleophilic substitution–double click reaction of benzylic bromides.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 199 mg) in dimethylformamide (DMF, 5 mL) in a round-bottom flask is added sodium azide (1.5 mmol, 97.5 mg).
-
Reaction Execution: The mixture is stirred vigorously and heated to 90 °C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 3-phenylpropyl azide.
Characterization Data (Expected):
| Product | Yield (%) | 1H NMR (CDCl₃, ppm) | 13C NMR (CDCl₃, ppm) | IR (cm-1) |
| 3-Phenylpropyl Azide | ~90 | δ 7.35-7.20 (m, 5H), 3.30 (t, 2H), 2.75 (t, 2H), 2.00 (quint, 2H) | δ 140.5, 128.6, 128.4, 126.2, 51.5, 32.0, 30.5 | ~2095 (N₃ stretch) |
Caption: Workflow for the SN2 synthesis of 3-phenylpropyl azide.
Suzuki Coupling: Synthesis of 1,4-Diphenylbutane
This protocol is based on general procedures for Suzuki coupling of alkyl halides.[2][3]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, this compound (1.0 mmol, 199 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (B84403) (3.0 mmol, 637 mg) are combined.
-
Reaction Execution: The flask is evacuated and backfilled with argon three times. Degassed toluene (8 mL) and water (2 mL) are added. The mixture is heated to 100 °C and stirred vigorously for 18 hours.
-
Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate (20 mL) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (hexanes) to yield 1,4-diphenylbutane.
Characterization Data:
| Product | Yield (%) | 1H NMR (CDCl₃, ppm) | 13C NMR (CDCl₃, ppm) |
| 1,4-Diphenylbutane | ~75 | δ 7.30-7.15 (m, 10H), 2.65 (t, 4H), 1.70 (m, 4H) | δ 142.7, 128.4, 128.3, 125.7, 35.8, 31.2 |
Caption: Suzuki coupling experimental workflow.
Heck Coupling: Synthesis of (E)-1,5-Diphenylpent-1-ene
This protocol is adapted from procedures for the Heck reaction of aryl bromides with styrene.[4][5][6][7]
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (1.0 mmol, 199 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and sodium carbonate (1.5 mmol, 159 mg) in DMF (5 mL) is placed in a sealed tube.
-
Reaction Execution: The mixture is heated to 120 °C for 24 hours.
-
Work-up and Purification: After cooling, the reaction is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Characterization Data (Expected):
| Product | Yield (%) | 1H NMR (CDCl₃, ppm) | 13C NMR (CDCl₃, ppm) |
| (E)-1,5-Diphenylpent-1-ene | ~60 | δ 7.40-7.15 (m, 10H), 6.45 (d, 1H, J=15.8 Hz), 6.25 (dt, 1H, J=15.8, 6.8 Hz), 2.75 (t, 2H), 2.50 (q, 2H), 2.05 (quint, 2H) | δ 142.0, 137.5, 130.5, 129.8, 128.6, 128.4, 127.2, 126.0, 125.8, 35.5, 33.0, 31.0 |
Caption: Heck coupling reaction pathway.
Grignard Reaction: Synthesis of 2-Methyl-4-phenylbutan-2-ol
Experimental Protocol:
-
Grignard Reagent Formation: Magnesium turnings (1.2 mmol, 29 mg) are placed in an oven-dried flask under argon. Anhydrous THF (5 mL) is added, followed by a small amount of this compound (1.0 mmol, 199 mg). The reaction is initiated (e.g., with a heat gun or iodine crystal) and the remaining bromide is added dropwise to maintain a gentle reflux.
-
Reaction with Electrophile: The Grignard reagent is cooled to 0 °C, and a solution of dry acetone (1.0 mmol, 58 mg) in anhydrous THF is added slowly. The reaction is stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction is quenched by slow addition of saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Characterization Data (Expected):
| Product | Yield (%) | 1H NMR (CDCl₃, ppm) | 13C NMR (CDCl₃, ppm) |
| 2-Methyl-4-phenylbutan-2-ol | ~80 | δ 7.30-7.15 (m, 5H), 2.70 (t, 2H), 1.80 (t, 2H), 1.60 (s, 1H, -OH), 1.25 (s, 6H) | δ 142.2, 128.4, 128.3, 125.8, 70.8, 40.5, 30.2, 29.2 |
Caption: Logical flow of the Grignard reaction.
Relevance to Signaling Pathways and Drug Development
Derivatives of this compound are of significant interest to the pharmaceutical industry due to their structural resemblance to known bioactive molecules. The 3-phenylpropyl moiety is a common scaffold in compounds targeting the central nervous system.
For instance, phenylpropylamines , which can be synthesized from 3-phenylpropyl azide via reduction, are known to interact with monoamine transporters. Phenylpropylamine itself acts as a norepinephrine-dopamine releasing agent.[9] This suggests that novel derivatives could be explored as potential treatments for conditions such as ADHD, depression, or narcolepsy.
Caption: Hypothetical modulation of monoaminergic signaling by phenylpropylamine derivatives.
Furthermore, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The products of Suzuki coupling, which can introduce various aryl groups, could be precursors to novel NSAIDs with potentially improved efficacy or side-effect profiles. The biological activity of such compounds often stems from their ability to inhibit cyclooxygenase (COX) enzymes.
Conclusion
This compound is a highly adaptable starting material for the synthesis of a diverse range of chemical entities. This guide has demonstrated its utility in four major classes of organic reactions, providing researchers with the necessary protocols and comparative data to make informed decisions for their synthetic campaigns. The potential for the resulting products to interact with key biological signaling pathways underscores the importance of this compound as a scaffold in modern drug discovery and development. The choice of reaction will ultimately depend on the desired final product, with nucleophilic substitution offering a direct route to functionalized propyl chains, while cross-coupling and Grignard reactions provide powerful tools for carbon-carbon bond formation.
References
- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. sctunisie.org [sctunisie.org]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solved Grignard Reaction - Bromobenzene Coupled to Acetone | Chegg.com [chegg.com]
- 9. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Catalysts for the Suzuki Coupling of (3-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of Pd(PPh₃)₄ Against Modern Catalytic Systems
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A key application of this reaction is the coupling of alkyl halides with organoboron reagents, a transformation of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a comparative analysis of the traditional palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), against newer, more advanced catalyst systems for the Suzuki coupling of (3-bromopropyl)benzene with phenylboronic acid.
Performance Comparison of Palladium Catalysts
The choice of catalyst is a critical parameter that dictates the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. While Pd(PPh₃)₄ has been a workhorse in the field, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance, particularly for more challenging sp³-sp² couplings.
The following table summarizes the performance of Pd(PPh₃)₄ and two representative modern catalyst systems in the Suzuki coupling of substrates analogous to this compound. Direct comparative data for this compound is limited; therefore, data from closely related primary alkyl bromides and aryl bromides are used to provide a performance benchmark.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85[1] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 4 | 95[1] |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98[1] |
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄: As a classical catalyst, Pd(PPh₃)₄ is widely used and effective for a range of Suzuki couplings. However, for the more demanding coupling of sp³-hybridized carbons, it often requires higher catalyst loadings and longer reaction times to achieve high yields.[1]
-
Pd(OAc)₂ / SPhos: The combination of palladium acetate (B1210297) with a bulky, electron-rich Buchwald ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) significantly enhances catalytic activity. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and shorter reaction times, especially for challenging substrates.[1]
-
PEPPSI-IPr: Palladium-N-heterocyclic carbene (NHC) complexes, such as PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride), have emerged as highly active and stable precatalysts. The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often allowing for lower catalyst loadings and very short reaction times, even for difficult couplings.[1][2]
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using the compared catalyst systems are provided below. These protocols are based on established procedures for similar substrates and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3-diphenylpropane.
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add this compound and phenylboronic acid to the flask.
-
Add degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Protocol 3: Suzuki-Miyaura Coupling using PEPPSI-IPr
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add PEPPSI-IPr catalyst, cesium carbonate, this compound, and phenylboronic acid.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed tert-amyl alcohol via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 1-3 hours, with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain 1,3-diphenylpropane.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of (3-Bromopropyl)benzene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (3-Bromopropyl)benzene is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with typical Environmental Health and Safety (EHS) guidelines.
This compound is a skin and eye irritant, harmful if swallowed, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) and dispose of it as hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Immediate Safety and Handling
Before beginning any procedure that generates this compound waste, ensure that you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., Viton®)
-
Safety goggles or a face shield
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound and materials contaminated with it involves a systematic process of segregation, containment, labeling, and coordination with your institution's EHS department.
Step 1: Waste Segregation
-
Liquid Waste: Collect all liquid waste containing this compound, including unused reagent, reaction residues, and solvent rinses, in a dedicated, compatible waste container.[6] Do not mix with incompatible waste streams. This compound is a halogenated organic compound and should be segregated with other similar halogenated wastes.
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads from spills, contaminated silica (B1680970) gel, or disposable labware, must be collected as solid hazardous waste.[4][6]
Step 2: Container Selection and Management
-
Liquid Waste Container:
-
Use a clean, leak-proof container made of a material compatible with this compound, such as a glass or sturdy plastic bottle with a secure screw cap.[6] Your EHS department may provide designated containers for halogenated organic waste.[6]
-
Ensure the container is clearly marked as "Hazardous Waste."[5][7]
-
Keep the container closed at all times, except when adding waste, to prevent the release of vapors.[7] Do not leave a funnel in the container.[7]
-
-
Solid Waste Container:
-
Use a designated solid waste container, such as a plastic-lined bucket or a sturdy, sealable bag, for contaminated solids.
-
Clearly label the container as "Hazardous Waste" and specify the contents.
-
Step 3: Labeling
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste label on your container must include the following information:[5][7][8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
An accurate estimation of the concentration or percentage of each component in the waste container.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).
-
Appropriate hazard pictograms (e.g., irritant, harmful).
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7][9]
-
The SAA should be near the point of waste generation and under the control of the laboratory personnel.[7]
-
Ensure that the waste is segregated from incompatible materials. For example, keep halogenated organic waste separate from strong oxidizing agents.[2]
-
Store the waste in secondary containment to prevent spills.
Step 5: Arranging for Disposal
-
Once the waste container is nearly full (around 90% capacity) or if you are discontinuing the use of this compound, arrange for a waste pickup through your institution's EHS department.[7]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[4][5]
-
Do not transport hazardous waste outside of your laboratory; EHS personnel are trained to handle and transport these materials.[4][10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for safety and waste management.
| Property | Value |
| Chemical Formula | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol |
| CAS Number | 637-59-2 |
| Physical State | Liquid |
| Boiling Point | 219-220 °C |
| Density | 1.310 g/mL |
| RCRA Waste Code | Likely F002 (Spent halogenated solvents) or F005 (Spent non-halogenated solvents if mixed) - consult with EHS |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Note: The specific RCRA waste code may vary depending on how the waste was generated and if it is mixed with other solvents. Always consult with your institution's EHS department for the correct waste code.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific EHS guidelines, as protocols may vary.
References
- 1. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling (3-Bromopropyl)benzene
This guide provides immediate and essential safety protocols for laboratory professionals handling (3-Bromopropyl)benzene. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is known to cause skin and severe eye irritation, and may also lead to respiratory irritation.[1][2][3][4][5] The substance is classified as a combustible liquid. Inhalation of high concentrations of its vapor can result in symptoms such as headache, dizziness, fatigue, nausea, and vomiting.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][6] | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[6] | To prevent skin contact, which can cause irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities.[6] | To minimize skin exposure to spills or splashes. |
| Respiratory Protection | All handling should occur within a certified chemical fume hood.[6] If inhalation risk is present, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] | To prevent inhalation of vapors that can cause respiratory tract irritation. |
Safe Handling and Storage Protocol
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Wash hands thoroughly after handling the chemical.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Storage:
-
Keep the container tightly sealed to prevent leakage and contamination.[1][2]
-
Store away from strong oxidizing agents, as they are incompatible.[1]
Emergency and First Aid Procedures
Immediate response is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][7] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6] |
Spill and Disposal Plan
Spill Response:
-
Evacuate all personnel from the immediate spill area.
-
Eliminate all sources of ignition.[7]
-
Ventilate the area.
-
Wear the appropriate PPE as detailed above.
-
Absorb the spill using an inert material such as sand, silica (B1680970) gel, or vermiculite.[1][7]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[1][7]
Waste Disposal:
-
This compound and any contaminated materials are classified as hazardous waste.[2]
-
Disposal must be conducted at an approved waste disposal facility, in accordance with all local, state, and federal regulations.[1][2]
-
Do not dispose of this chemical into drains or the environment.[2]
Operational Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Emergency Spill Response Logic
This diagram illustrates the decision-making process in the event of a chemical spill.
Caption: Decision-making workflow for a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-phenylpropane - Hazardous Agents | Haz-Map [haz-map.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
